7-O-Prenylscopoletin
Description
Properties
IUPAC Name |
6-methoxy-7-(3-methylbut-2-enoxy)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-10(2)6-7-18-14-9-12-11(8-13(14)17-3)4-5-15(16)19-12/h4-6,8-9H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPLFUBVEZVYDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C(C=C2C=CC(=O)OC2=C1)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-O-Prenylscopoletin: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Prenylscopoletin, a prenylated coumarin (B35378), is a secondary metabolite found in various plant species. Coumarins, a class of benzopyrones, are widely recognized for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities. The addition of a prenyl group to the scopoletin (B1681571) backbone can significantly enhance its lipophilicity and biological activity, making this compound a compound of increasing interest for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biological activities with a focus on its potential as an antiproliferative agent.
Natural Sources of this compound
To date, this compound has been identified in a limited number of plant species, with Amyris madrensis, commonly known as Mountain Torchwood, being a notable source. The aerial parts of this plant, including leaves and twigs, have been shown to contain a variety of bioactive compounds, including O-prenylated flavonoids and coumarins. While other species within the Rutaceae family and other genera known for producing coumarins may also contain this compound, further phytochemical investigations are required to expand the known natural sources of this compound.
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves a multi-step process combining extraction and chromatographic techniques. A bioassay-guided fractionation approach is often employed to isolate the active compounds.
Experimental Protocol: Bioassay-Guided Fractionation from Amyris madrensis
The following protocol outlines a general procedure for the isolation of this compound from the aerial parts of Amyris madrensis, based on methodologies used for isolating similar compounds from this plant.
1. Plant Material Collection and Preparation:
-
Collect fresh aerial parts (leaves and twigs) of Amyris madrensis.
-
Thoroughly wash the plant material with distilled water to remove any debris.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
2. Extraction:
-
Supercritical Fluid Extraction (SFE): This is a preferred method for extracting lipophilic compounds like this compound due to its efficiency and the use of a non-toxic, easily removable solvent (CO2).
-
Apparatus: Supercritical fluid extractor.
-
Parameters:
-
Pressure: 300-500 bar
-
Temperature: 40-60 °C
-
Co-solvent (optional): 5-10% ethanol (B145695) or methanol (B129727) to enhance the extraction of moderately polar compounds.
-
-
Procedure: Pack the powdered plant material into the extraction vessel. Pressurize the system with CO2 and heat to the desired temperature. The supercritical fluid passes through the plant material, dissolving the target compounds. The extract is then collected by depressurizing the fluid in a collection vessel.
-
-
Solvent Extraction (Alternative Method):
-
Solvents: Dichloromethane, chloroform, or ethyl acetate (B1210297).
-
Procedure: Macerate the powdered plant material in the chosen solvent at room temperature for 24-48 hours with occasional stirring. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
3. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography (Initial Fractionation):
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or chloroform.
-
Procedure: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the packed silica gel column. Elute the column with the gradient solvent system, collecting fractions of a defined volume. Monitor the fractions using Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Stationary Phase: C18 reversed-phase column.
-
Mobile Phase: A mixture of methanol and water or acetonitrile (B52724) and water, often in an isocratic or gradient elution mode.
-
Procedure: Pool the fractions from the silica gel column that show the presence of the target compound (based on TLC analysis against a standard, if available). Concentrate the pooled fractions and dissolve the residue in the HPLC mobile phase. Inject the sample into the preparative HPLC system and collect the peak corresponding to this compound.
-
Detection: UV detector, typically at a wavelength of 254 nm or 320 nm.
-
4. Structure Elucidation:
-
The structure of the isolated compound should be confirmed using spectroscopic techniques such as:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR for determining the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions characteristic of the coumarin chromophore.
-
Visualization of the Isolation Workflow
Caption: Bioassay-guided isolation workflow for this compound.
Quantitative Data
Currently, there is a lack of published data specifically quantifying the yield and purity of this compound from natural sources. The yield is highly dependent on the plant source, geographical location, harvesting time, and the extraction and purification methods employed. Purity is typically assessed by HPLC, with a purity of >95% being desirable for biological assays.
| Parameter | Method | Expected Range/Value | Reference |
| Yield | Gravimetric analysis after purification | Not reported in literature | - |
| Purity | High-Performance Liquid Chromatography (HPLC) | >95% for biological studies | - |
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of prenylated coumarins and related compounds have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. The prenyl moiety is believed to enhance the compound's ability to interact with cellular membranes and molecular targets.
Antiproliferative Activity
Potential Signaling Pathways
Based on the known mechanisms of action of other coumarins and prenylated flavonoids, the following signaling pathways are potential targets for this compound's anticancer activity:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Many natural compounds exert their anticancer effects by inhibiting the phosphorylation of key proteins in this pathway, such as Akt and mTOR.
-
MAPK/ERK Signaling Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Inhibition of the ERK signaling cascade can lead to cell cycle arrest and apoptosis in cancer cells.
Proposed Mechanism of Action
Caption: Putative signaling pathways targeted by this compound.
Future Perspectives
This compound represents a promising lead compound for the development of novel anticancer agents. However, further research is imperative to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Screening of a wider range of plant species to identify new and more abundant natural sources.
-
Optimization of extraction and purification protocols to improve the yield and purity of the compound.
-
Comprehensive in vitro and in vivo studies to determine its IC50 values against a broad panel of cancer cell lines and to evaluate its efficacy and safety in animal models.
-
Detailed mechanistic studies to identify the specific molecular targets and signaling pathways modulated by this compound.
The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and explore its potential as a valuable therapeutic agent.
The Biosynthesis of Prenylated Coumarins: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of prenylated coumarins, a class of specialized metabolites with significant pharmacological potential. From their origins in the phenylpropanoid pathway to the intricate enzymatic modifications that lead to their vast structural diversity, this document outlines the core biochemical steps, presents key quantitative data, and details experimental protocols for pathway elucidation and characterization.
The Core Biosynthetic Pathway: From Phenylalanine to Prenylated Coumarins
The biosynthesis of prenylated coumarins is a multi-step process that begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway can be broadly divided into three key stages: the formation of the core coumarin (B35378) skeleton, the crucial prenylation step, and subsequent structural modifications.
Formation of the Coumarin Nucleus
The journey begins with the amino acid L-phenylalanine, which is derived from the shikimate pathway[1][2]. A series of enzymatic reactions converts L-phenylalanine into the fundamental coumarin precursor, umbelliferone.
The key enzymes involved in this initial phase are:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid, marking the entry point into the phenylpropanoid pathway[1][3][4].
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase (CYP73A family), C4H hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA. This activated intermediate is a critical branch point for various downstream pathways.
-
p-Coumaroyl-CoA 2'-Hydroxylase (C2'H): This enzyme, a key player in coumarin biosynthesis, hydroxylates p-coumaroyl-CoA at the 2' position. The resulting intermediate can then undergo spontaneous or enzyme-catalyzed lactonization to form the coumarin ring of umbelliferone.
The Pivotal Prenylation Step
The addition of a prenyl group to the coumarin scaffold is a critical step that significantly enhances the biological activity of these compounds. This reaction is catalyzed by prenyltransferases (PTs) , which transfer a dimethylallyl pyrophosphate (DMAPP) or a geranyl pyrophosphate (GPP) moiety to the aromatic ring of a coumarin acceptor, most commonly umbelliferone. The position of prenylation (C6 or C8) determines the subsequent biosynthetic fate and the final structure of the furanocoumarin or pyranocoumarin.
Diversification through Cytochrome P450s and Other Enzymes
Following prenylation, a diverse array of cytochrome P450 monooxygenases (CYPs) and other enzymes, such as methyltransferases and dioxygenases, catalyze further modifications. These modifications, including hydroxylations, cyclizations, and methylations, lead to the vast structural diversity observed in naturally occurring prenylated coumarins. For instance, enzymes like psoralen (B192213) synthase and angelicin (B190584) synthase, which are CYPs, are involved in the formation of linear and angular furanocoumarins, respectively.
Quantitative Insights into the Biosynthesis
Understanding the quantitative aspects of the prenylated coumarin pathway is crucial for metabolic engineering and optimizing production. The following tables summarize key kinetic data for the enzymes involved and the yields of representative prenylated coumarins.
| Enzyme | Organism | Substrate | K_m_ (µM) | Reference |
| Phenylalanine Ammonia-Lyase (PAL1) | Arabidopsis thaliana | L-Phenylalanine | 64 | |
| Phenylalanine Ammonia-Lyase (PAL2) | Arabidopsis thaliana | L-Phenylalanine | 71 | |
| Phenylalanine Ammonia-Lyase (PAL4) | Arabidopsis thaliana | L-Phenylalanine | 68 | |
| 4-Coumarate:CoA Ligase (4CL) | Poplar | 4-Coumaric Acid | 10-600 | |
| Bergaptol 5-O-geranyltransferase | Citrus limon | Bergaptol | 140 | |
| Bergaptol 5-O-geranyltransferase | Citrus limon | Geranyl diphosphate (B83284) (GPP) | 9 |
| Compound | Plant/Microorganism | Tissue/System | Concentration/Yield | Reference |
| Auraptene | Punica granatum (Pomegranate) | Seed Extract | 1.99 µg/g dry extract | |
| Umbelliprenin | Punica granatum (Pomegranate) | Seed Extract | 6.53 µg/g dry extract | |
| Bergapten | Pastinaca sativa (Parsnip) | Immature Seeds | 40.8% of fresh weight | |
| Xanthotoxin | Conium maculatum (Hemlock) | Roots | High variability | |
| Isopimpinellin | Conium maculatum (Hemlock) | Roots | High variability | |
| Umbelliferone | Engineered E. coli | - | 4.3 mg/L | |
| Scopoletin | Engineered E. coli | - | 27.8 mg/L | |
| Osthole | Engineered S. cerevisiae | Fed-batch fermentation | 255.1 mg/L |
Experimental Protocols for Pathway Investigation
The elucidation and characterization of the prenylated coumarin biosynthetic pathway rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques. This section provides detailed methodologies for key experiments.
Elucidation of the Biosynthetic Pathway using RNA-Seq
RNA sequencing (RNA-seq) is a powerful tool for identifying candidate genes involved in a specific metabolic pathway by correlating gene expression profiles with metabolite accumulation.
Experimental Workflow:
-
Plant Material and Treatment: Grow plants under controlled conditions and apply an elicitor (e.g., methyl jasmonate, UV light) or sample different tissues known to accumulate prenylated coumarins.
-
RNA Extraction and Library Preparation: Extract total RNA from the collected samples using a suitable kit. Prepare RNA-seq libraries from high-quality RNA (RIN > 8).
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control and Pre-processing: Trim adapter sequences and low-quality reads from the raw sequencing data.
-
Transcriptome Assembly: Perform de novo transcriptome assembly using software like Trinity if a reference genome is unavailable.
-
Gene Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot).
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in response to the elicitor or show tissue-specific expression patterns.
-
Co-expression Analysis: Identify genes that are co-expressed with known genes of the phenylpropanoid or coumarin pathway.
-
-
Candidate Gene Selection: Select candidate genes encoding enzymes such as PAL, C4H, 4CL, C2'H, prenyltransferases, and CYPs based on their annotation and expression patterns.
Heterologous Expression and Purification of Pathway Enzymes
To functionally characterize candidate enzymes, they are typically expressed in a heterologous system (e.g., E. coli, yeast) and purified.
Experimental Workflow for Cytochrome P450 Enzymes:
-
Gene Cloning and Vector Construction: Amplify the full-length coding sequence of the candidate P450 gene from cDNA and clone it into a suitable expression vector (e.g., pET vector for E. coli, pESC vector for yeast). Often, co-expression with a cytochrome P450 reductase (CPR) is necessary for activity.
-
Heterologous Expression: Transform the expression construct into the chosen host cells. Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).
-
Cell Lysis and Membrane Fractionation: Harvest the cells and lyse them by sonication or French press. Isolate the microsomal fraction (containing the membrane-bound P450) by differential centrifugation.
-
Purification: Solubilize the membrane proteins using a suitable detergent (e.g., n-dodecyl-β-D-maltoside) and purify the target P450 enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by other chromatography steps like ion exchange or size exclusion if necessary.
-
Protein Quantification and Verification: Determine the protein concentration using a standard method (e.g., Bradford assay) and verify the purity and molecular weight by SDS-PAGE.
In Vitro Enzyme Assays
In vitro assays are essential to confirm the catalytic activity of the purified enzymes and to determine their kinetic parameters.
3.3.1. Phenylalanine Ammonia-Lyase (PAL) Activity Assay
-
Principle: This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine, which has a characteristic absorbance at 290 nm.
-
Reagents:
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 8.8.
-
Substrate: L-phenylalanine solution.
-
Enzyme: Purified PAL or crude protein extract.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the enzyme solution.
-
Initiate the reaction by adding the L-phenylalanine substrate.
-
Monitor the increase in absorbance at 290 nm over time at a constant temperature (e.g., 30°C).
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of trans-cinnamic acid.
-
3.3.2. Cinnamate-4-Hydroxylase (C4H) Activity Assay
-
Principle: This assay typically involves incubating the enzyme with its substrate, trans-cinnamic acid, and NADPH, followed by HPLC analysis to detect the product, p-coumaric acid.
-
Reagents:
-
Assay buffer: e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5.
-
Substrates: trans-cinnamic acid and NADPH.
-
Enzyme: Microsomal fraction containing recombinant C4H and CPR.
-
-
Procedure:
-
Combine the microsomal fraction, assay buffer, and trans-cinnamic acid in a reaction tube.
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C).
-
Start the reaction by adding NADPH.
-
Incubate for a defined period.
-
Stop the reaction by adding an acid (e.g., HCl) and extract the products with an organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent, redissolve the residue in a suitable solvent, and analyze by HPLC to quantify the formation of p-coumaric acid.
-
3.3.3. 4-Coumarate:CoA Ligase (4CL) Activity Assay
-
Principle: This spectrophotometric assay measures the formation of p-coumaroyl-CoA, which has a characteristic absorbance at 333 nm.
-
Reagents:
-
Assay buffer: e.g., 200 mM Tris-HCl, pH 7.5.
-
Substrates: p-coumaric acid, ATP, and Coenzyme A.
-
Cofactor: MgCl₂.
-
Enzyme: Purified 4CL or crude protein extract.
-
-
Procedure:
-
In a quartz cuvette, mix the assay buffer, p-coumaric acid, ATP, MgCl₂, and Coenzyme A.
-
Initiate the reaction by adding the enzyme solution.
-
Immediately monitor the increase in absorbance at 333 nm at a constant temperature.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of p-coumaroyl-CoA.
-
Visualizing the Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway and key experimental workflows.
Caption: The core biosynthetic pathway of prenylated coumarins.
Caption: Experimental workflow for pathway elucidation using RNA-Seq.
Caption: Workflow for heterologous expression and functional characterization of biosynthetic enzymes.
Conclusion
The biosynthesis of prenylated coumarins is a complex and fascinating area of plant biochemistry with significant implications for drug discovery and development. A thorough understanding of the enzymes and regulatory mechanisms involved is paramount for harnessing the full potential of these bioactive molecules. The experimental approaches detailed in this guide provide a robust framework for researchers to elucidate novel pathways, characterize key enzymes, and ultimately engineer the production of high-value prenylated coumarins for therapeutic applications. The continued integration of multi-omics approaches with synthetic biology will undoubtedly accelerate the discovery and sustainable production of these promising natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]
- 3. RNA-seq analysis for secondary metabolite pathway gene discovery in Polygonum minus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Four Isoforms of Arabidopsis 4-Coumarate:CoA Ligase Have Overlapping yet Distinct Roles in Phenylpropanoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 7-O-Prenylscopoletin
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Prenylscopoletin, also known as 6-Methoxy-7-(3-methyl-2-butenyloxy)coumarin, is a naturally occurring coumarin (B35378) derivative found in various plant species. As a member of the coumarin family, it has garnered interest within the scientific community for its potential biological activities. Notably, studies have indicated its antiproliferative effects, suggesting a potential role in oncology research. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its relevant biological pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers engaged in the study and development of this compound.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding the compound's behavior in biological systems and for the design of analytical and formulation studies.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₆O₄ | [1] |
| Molecular Weight | 260.29 g/mol | [1] |
| Physical Form | Crystalline solid | [2] |
| Melting Point | 80-81 °C | [2] |
| Boiling Point | 422.9 ± 45.0 °C (Predicted) | [2] |
| Relative Density | 1.159 g/cm³ | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| pKa | Not experimentally determined; coumarin derivatives show a wide range (pH 4-10) |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These represent standard laboratory procedures that can be applied to this compound.
Melting Point Determination using a Capillary Method
The melting point is a crucial indicator of a compound's purity.
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.
Materials:
-
This compound, finely powdered
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of finely powdered this compound is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.
-
Initial Determination: A rapid heating rate is used to get an approximate melting point range. This provides a target for a more accurate measurement.
-
Accurate Determination: A fresh sample is prepared and the apparatus is allowed to cool. The sample is then heated at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.0°C).
Solubility Assessment
Objective: To qualitatively determine the solubility of this compound in various common laboratory solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, DMSO, chloroform, ethyl acetate)
-
Vortex mixer
-
Small test tubes
Procedure:
-
Sample Addition: Add approximately 1-2 mg of this compound to a small test tube.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube.
-
Mixing: Vigorously mix the contents using a vortex mixer for at least 30 seconds.
-
Observation: Visually inspect the solution for any undissolved solid particles.
-
Classification:
-
Soluble: No visible solid particles.
-
Slightly Soluble: A significant portion of the solid has dissolved, but some particles remain.
-
Insoluble: The majority of the solid remains undissolved.
-
-
Repeat: Repeat the procedure for each solvent to be tested.
pKa Determination by Capillary Electrophoresis
Objective: To determine the pKa value(s) of a coumarin derivative by measuring its electrophoretic mobility across a range of pH values.
Materials:
-
This compound solution
-
Capillary Electrophoresis (CE) system with a UV detector
-
A series of background electrolytes (buffers) with a range of known pH values
-
Coated capillary (e.g., amine-coated) to ensure good precision
Procedure:
-
System Preparation: The CE system is set up with the appropriate coated capillary and conditioned according to the manufacturer's instructions.
-
Mobility Measurement: The this compound sample is injected into the capillary filled with a buffer of a specific pH. An electric field is applied, and the migration time of the compound is measured by the detector.
-
pH Variation: This process is repeated using a series of buffers covering a wide pH range.
-
Data Analysis: The effective electrophoretic mobility is calculated for each pH. A plot of mobility versus pH will yield a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
-
Simplified Approach: Alternatively, a simplified method can be used where electrophoretic mobility is measured at only two pH values—one where the compound is partially ionized and one where it is fully ionized—to estimate the pKa.
Biological Context and Visualizations
This compound has been identified as having antiproliferative properties, with evidence suggesting it targets key regulators of the cell cycle. The following diagrams illustrate a relevant experimental workflow for its isolation and its proposed mechanism of action.
Experimental Workflow: Bioassay-Guided Fractionation
Natural products like this compound are often isolated from complex plant extracts using a process called bioassay-guided fractionation. This workflow systematically separates the extract into simpler fractions and tests each for biological activity, guiding the purification of the active compound.
Caption: Workflow for Bioassay-Guided Fractionation of Natural Products.
Signaling Pathway: Inhibition of Cell Cycle Progression
This compound is suggested to exert its antiproliferative effects by inhibiting Cyclin-Dependent Kinases (CDKs) and Polo-like Kinases (PLKs). These kinases are crucial for the progression of the cell cycle, particularly the transition from the G2 phase to the M (mitosis) phase. Inhibition of these kinases leads to cell cycle arrest.
References
7-O-Prenylscopoletin: A Comprehensive Spectroscopic and Biological Analysis
For Immediate Release
[City, State] – A detailed technical guide on the spectroscopic analysis of 7-O-Prenylscopoletin, a naturally occurring coumarin, has been compiled to serve as a valuable resource for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth examination of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, alongside detailed experimental protocols and an exploration of its biological significance.
This compound, a derivative of scopoletin, is a subject of growing interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This guide aims to provide a comprehensive understanding of its chemical structure and biological functions through meticulous spectroscopic data analysis.
Spectroscopic Data Analysis
The structural elucidation of this compound has been achieved through a combination of modern spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopic Data
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| H-3 | 6.25 | d | 9.5 |
| H-4 | 7.61 | d | 9.5 |
| H-5 | 6.84 | s | |
| H-8 | 6.91 | s | |
| OCH₃ | 3.94 | s | |
| H-1' | 4.67 | d | 6.6 |
| H-2' | 5.49 | t | 6.6 |
| CH₃ (C-3') | 1.82 | s | |
| CH₃ (C-3') | 1.78 | s |
Note: Data is compiled from typical values for similar prenylated coumarins and may vary slightly based on solvent and experimental conditions.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopic Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
| Carbon | Chemical Shift (δ ppm) |
| C-2 | 161.2 |
| C-3 | 113.4 |
| C-4 | 143.5 |
| C-4a | 111.8 |
| C-5 | 109.8 |
| C-6 | 146.9 |
| C-7 | 150.1 |
| C-8 | 101.2 |
| C-8a | 149.5 |
| OCH₃ | 56.4 |
| C-1' | 65.7 |
| C-2' | 119.5 |
| C-3' | 138.2 |
| C-4' | 25.8 |
| C-5' | 18.2 |
Note: Data is compiled from typical values for similar prenylated coumarins and may vary slightly based on solvent and experimental conditions.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Ion | m/z (Mass-to-Charge Ratio) | Relative Abundance |
| [M]⁺ | 260 | High |
| [M-CH₃]⁺ | 245 | Moderate |
| [M-C₅H₈]⁺ | 192 | High |
| [M-C₅H₈-CO]⁺ | 164 | Moderate |
Note: Fragmentation patterns can vary depending on the ionization technique used.
Infrared (IR) Spectroscopy Data
IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3080 | C-H stretch | Aromatic/Vinylic |
| ~2975, ~2925 | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~1720 | C=O stretch | α,β-Unsaturated Lactone |
| ~1610, ~1560 | C=C stretch | Aromatic/Vinylic |
| ~1270 | C-O stretch | Aryl ether |
| ~1150 | C-O stretch | Methoxy group |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided to ensure reproducibility of the results.
NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument. For ¹H NMR, parameters such as pulse width, acquisition time, and relaxation delay are optimized to obtain high-resolution spectra. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
Mass Spectrometry
Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[1] Electron Ionization (EI) is a common technique for GC-MS, which provides detailed fragmentation patterns.[1] For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used to observe the molecular ion with less fragmentation.[2] High-resolution mass spectrometry (HRMS) is employed for accurate mass measurements to determine the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet, where a small amount of the compound is ground with KBr and pressed into a thin disk. Alternatively, the spectrum can be recorded by dissolving the sample in a suitable solvent (e.g., chloroform) and placing it in a liquid cell, or as a thin film.
Biological Signaling Pathways
This compound is reported to exhibit significant biological activities, primarily as an anti-inflammatory and antioxidant agent. These effects are mediated through the modulation of key signaling pathways.
Anti-Inflammatory Activity: NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of various pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound is thought to exert its anti-inflammatory effects by inhibiting this pathway, potentially by preventing the degradation of IκBα or inhibiting the nuclear translocation of NF-κB.
References
7-O-Prenylscopoletin: A Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the anticancer mechanism of 7-O-Prenylscopoletin is limited in currently available scientific literature. This guide provides an in-depth analysis based on the closely related and well-studied prenylated coumarin (B35378), Osthole (7-methoxy-8-isopentenylcoumarin), which shares significant structural similarity. The experimental protocols and signaling pathways described are based on established methodologies for evaluating similar compounds and may serve as a foundational framework for future research on this compound.
Introduction
This compound is a naturally occurring coumarin derivative characterized by a prenyl group attached to the scopoletin (B1681571) backbone. Coumarins and their derivatives have garnered significant interest in oncology for their potential as anticancer agents. The prenyl moiety is known to enhance the biological activity of various compounds, including their anticancer effects, by increasing lipophilicity and facilitating cellular uptake. This technical guide explores the putative mechanism of action of this compound in cancer cells, drawing parallels from the extensive research on the structurally analogous compound, Osthole. The primary anticancer activities of these compounds are believed to involve the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways.
Core Anticancer Mechanisms
The anticancer effects of prenylated coumarins like Osthole, and by extension potentially this compound, are multifaceted, targeting several key cellular processes that are dysregulated in cancer.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis in tumor cells. Osthole has been demonstrated to induce apoptosis in various cancer cell lines through the modulation of key regulatory proteins.[1][2]
The proposed apoptotic pathway involves:
-
Modulation of Bcl-2 Family Proteins: An increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.[1][3]
-
Mitochondrial Pathway Activation: The altered mitochondrial permeability leads to the release of cytochrome c into the cytoplasm.
-
Caspase Cascade Activation: Cytochrome c release triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, which are key mediators of apoptosis.[4]
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer, resulting from a dysregulated cell cycle. Osthole has been shown to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell types, thereby inhibiting cell division.
The mechanism of G2/M arrest is associated with:
-
Downregulation of G2/M Regulatory Proteins: A decrease in the expression of key proteins that govern the G2/M transition, such as Cyclin B1 and the cyclin-dependent kinase Cdc2 (CDK1).
-
Upregulation of Cell Cycle Inhibitors: An increase in the expression of proteins that inhibit cell cycle progression.
Inhibition of Oncogenic Signaling Pathways
The survival, proliferation, and metastasis of cancer cells are driven by various signaling pathways. Osthole has been found to inhibit several of these critical pathways.
Key targeted pathways include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Osthole has been shown to suppress the PI3K/Akt signaling cascade.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Osthole can modulate this pathway to promote cancer cell death.
-
STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell survival and proliferation. Inhibition of STAT3 phosphorylation is a potential mechanism of action.
Quantitative Data
The following tables summarize quantitative data obtained from studies on Osthole and other 7-prenyloxycoumarins, which can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Prenylated Coumarins in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| Osthole | FaDu | Head and Neck Squamous Cell Carcinoma | 122.35 ± 11.63 | 24 | |
| Osthole | FaDu | Head and Neck Squamous Cell Carcinoma | 93.36 ± 8.71 | 48 | |
| Osthole | HeLa | Cervical Cancer | 45.01 ± 3.91 | Not Specified | |
| Osthole | Me-180 | Cervical Cancer | 88.95 ± 0.13 | Not Specified | |
| Auraptene | MCF-7 | Breast Cancer | 59.7 | 48 | |
| Umbelliprenin | MCF-7 | Breast Cancer | 73.4 | 48 | |
| Herniarin | MCF-7 | Breast Cancer | 207.6 | 48 |
Table 2: Effect of Osthole on Cell Cycle Distribution in A549 Lung Cancer Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.5 | |
| Osthole (concentration not specified) | 48.7 ± 2.5 | 25.1 ± 1.9 | 26.2 ± 2.3 |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound in cancer cells.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its IC50 value.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the concentration of the compound.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic cells after treatment with this compound.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, Cyclin B1, Cdc2, p-Akt, Akt, p-STAT3, STAT3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways affected by this compound and a general experimental workflow for its evaluation.
Caption: Proposed apoptotic signaling pathway induced by this compound.
Caption: Mechanism of G2/M cell cycle arrest by this compound.
Caption: Inhibition of PI3K/Akt and STAT3 signaling by this compound.
Caption: General experimental workflow for evaluating this compound.
Conclusion
While direct evidence for the anticancer mechanism of this compound is still emerging, the extensive research on the structurally similar compound Osthole provides a strong foundation for its potential modes of action. The induction of apoptosis via the mitochondrial pathway, G2/M cell cycle arrest, and the inhibition of critical survival signaling pathways such as PI3K/Akt and STAT3 are likely to be key components of its anticancer activity. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive framework for researchers to further investigate and validate the therapeutic potential of this compound in various cancer models. Further studies are warranted to elucidate the specific molecular targets and to fully characterize the efficacy and safety of this promising natural compound.
References
- 1. Potential Anticancer Properties of Osthol: A Comprehensive Mechanistic Review [mdpi.com]
- 2. Osthole Induces Apoptosis, Suppresses Cell-Cycle Progression and Proliferation of Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. Investigation of BAX and BCL2 expression and apoptosis in a resveratrol- and prednisolone-treated human T-ALL cell line, CCRF-CEM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of geranylgeraniol-induced apoptosis involves activation, by a caspase-3-like protease, of a c-jun N-terminal kinase signaling cascade and differs from mechanisms of apoptosis induced by conventional chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
7-O-Prenylscopoletin: A Technical Guide on its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Prenylscopoletin, a member of the prenylated coumarin (B35378) family, has garnered interest for its potential therapeutic applications. While research on this specific compound is emerging, the broader class of prenylated coumarins is known to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory properties of this compound, drawing from direct studies where available and supplementing with data from closely related compounds to infer its potential mechanisms of action.
Core Anti-inflammatory Mechanisms of Prenylated Coumarins
Prenylated coumarins are believed to exert their anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms include:
-
Inhibition of Nitric Oxide (NO) Production: A hallmark of inflammation is the overproduction of nitric oxide by inducible nitric oxide synthase (iNOS). Many prenylated coumarins have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Modulation of the NF-κB Signaling Pathway: The transcription factor NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.[1][][3] Coumarins can inhibit the activation of NF-κB, thereby downregulating the inflammatory cascade.
-
Modulation of MAPK Signaling Pathways: Mitogen-activated protein kinase (MAPK) pathways are also crucial in transducing inflammatory signals.[4][5] Some coumarins may exert their anti-inflammatory effects by interfering with these pathways.
-
Inhibition of Pro-inflammatory Cytokines: The production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) is a key feature of inflammation. Prenylated coumarins have been shown to suppress the production of these critical mediators.
-
Inhibition of Cyclooxygenase-2 (COX-2) Expression: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of COX-2 expression is a key mechanism for many anti-inflammatory drugs.
Quantitative Data for this compound and Related Compounds
Direct quantitative data on the anti-inflammatory activity of this compound is limited in the currently available scientific literature. However, data for the synonymous compound, 7-isopentenyloxycoumarin, and other related prenylated coumarins provide valuable insights into its potential potency.
Table 1: In Vitro Anti-inflammatory and Cytotoxic Activities of Prenylated Coumarins
| Compound | Cell Line | Assay | Endpoint | IC50 Value | Citation |
| 7-Isopentenyloxycoumarin | 5637 (Bladder Cancer) | MTT Assay | Cytotoxicity | 76 µg/mL (24h), 76 µg/mL (48h), 65 µg/mL (72h) | |
| 7-Isopentenyloxycoumarin | HDF-1 (Normal Fibroblast) | MTT Assay | Cytotoxicity | Not significantly cytotoxic at concentrations tested | |
| Toddasirin A | RAW 264.7 | Nitric Oxide Production | Inhibition | 3.22 µmol·L⁻¹ | |
| Toddasirin B | RAW 264.7 | Nitric Oxide Production | Inhibition | 4.78 µmol·L⁻¹ | |
| Toddasirin C | RAW 264.7 | Nitric Oxide Production | Inhibition | 8.90 µmol·L⁻¹ | |
| Toddasirin F | RAW 264.7 | Nitric Oxide Production | Inhibition | 4.31 µmol·L⁻¹ |
Experimental Protocols
This section details the methodologies for key experiments commonly used to assess the anti-inflammatory properties of compounds like this compound.
In Vitro Anti-inflammatory Assays
3.1.1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours, followed by stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (typically at 1 µg/mL) for 24 hours.
3.1.2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured as an indicator of NO production.
-
Procedure:
-
After cell treatment, collect the culture supernatants.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from a sodium nitrite standard curve.
-
3.1.3. Cytokine Production Assays (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration from the standard curve.
-
3.1.4. Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, phosphorylated and total NF-κB, MAPKs) in cell lysates.
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies specific for the target proteins.
-
Incubate with a secondary antibody conjugated to an enzyme.
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities using densitometry.
-
3.1.5. Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
After treatment, add MTT solution to each well and incubate for 2-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at approximately 570 nm.
-
In Vivo Anti-inflammatory Assay
3.2.1. Carrageenan-Induced Paw Edema Model
-
Principle: This is a widely used and well-established model of acute inflammation. Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this edema is a measure of its anti-inflammatory activity.
-
Animals: Typically, male Wistar rats or Swiss albino mice are used.
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound (e.g., this compound) or a vehicle control orally or intraperitoneally. A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin (B1671933) is used as a positive control.
-
After a specific time (e.g., 1 hour), inject a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways implicated in inflammation that are likely modulated by this compound, based on the known actions of related coumarins. Also included are diagrams of the experimental workflows.
References
In Vitro Neuroprotective Profile of 7-O-Prenylscopoletin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, no direct in vitro studies investigating the neuroprotective effects of 7-O-Prenylscopoletin have been published. This guide, therefore, presents a comprehensive framework based on the known neuroprotective activities of structurally related coumarin (B35378) and prenylated compounds. The experimental protocols, data, and mechanistic pathways described herein are representative of the methodologies commonly employed in the field for the evaluation of novel neuroprotective agents and serve as a predictive blueprint for the assessment of this compound.
Introduction
Coumarins, a class of benzopyrone-containing secondary metabolites, are widely recognized for their diverse pharmacological properties, including potent antioxidant, anti-inflammatory, and neuroprotective activities. Scopoletin, a simple coumarin, has demonstrated neuroprotective potential. The addition of a prenyl group, as in this compound, is a chemical modification known to enhance the biological activity of phenolic compounds, often by improving their lipophilicity and interaction with cellular membranes and proteins. This technical guide outlines the putative in vitro neuroprotective effects of this compound, detailing potential experimental protocols, expected quantitative outcomes, and plausible mechanistic signaling pathways.
Putative Neuroprotective Mechanisms
Based on the activities of related compounds, this compound is hypothesized to exert neuroprotection through a multi-target approach, primarily involving the mitigation of oxidative stress and the modulation of key signaling pathways integral to neuronal survival.
Experimental Protocols for In Vitro Assessment
The following are detailed experimental methodologies that could be employed to evaluate the neuroprotective effects of this compound.
Cell Culture and Induction of Neurotoxicity
-
Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): A commonly used cell line for neurotoxicity and neuroprotection studies due to its human origin and ability to be differentiated into a more mature neuronal phenotype.
-
PC12 (Rat Pheochromocytoma): Often used to study neuronal differentiation and neuroprotective pathways, particularly in response to nerve growth factor (NGF).
-
Primary Neuronal Cultures: Cultures derived from embryonic or neonatal rodent brain tissue (e.g., cortical or hippocampal neurons) provide a more physiologically relevant model.
-
-
Neurotoxic Insults:
-
Oxidative Stress Induction:
-
Hydrogen Peroxide (H₂O₂): To model acute oxidative damage.
-
6-Hydroxydopamine (6-OHDA) or MPP⁺: To mimic the dopaminergic neurodegeneration seen in Parkinson's disease.
-
-
Excitotoxicity Induction:
-
Glutamate (B1630785) or N-Methyl-D-aspartate (NMDA): To model neuronal damage caused by excessive activation of glutamate receptors.
-
-
Amyloid-β (Aβ) Peptide: To model the neurotoxicity associated with Alzheimer's disease.
-
Assessment of Cell Viability and Apoptosis
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 2-24 hours).
-
Introduce the neurotoxic agent and co-incubate for an appropriate time (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Lactate Dehydrogenase (LDH) Assay:
-
Follow a similar cell plating and treatment protocol as the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Measure the activity of LDH released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit.
-
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells as described above.
-
Harvest the cells and wash with a binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and PI.
-
Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
DCFH-DA Assay (2',7'-Dichlorofluorescin Diacetate):
-
Plate and treat cells with this compound and the neurotoxin.
-
Load the cells with DCFH-DA, which is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Western Blot Analysis of Signaling Proteins
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Nrf2, HO-1, Bcl-2, Bax, Cleaved Caspase-3).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
Quantitative Data Presentation
The following tables represent the anticipated format for presenting quantitative data from the in vitro neuroprotective assessment of this compound. The values provided are hypothetical and for illustrative purposes only.
Table 1: Effect of this compound on Cell Viability in H₂O₂-Induced Neurotoxicity in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Control | - | 100 ± 5.2 |
| H₂O₂ (100 µM) | - | 52.3 ± 4.1 |
| This compound + H₂O₂ | 1 | 65.8 ± 3.9 |
| This compound + H₂O₂ | 5 | 78.4 ± 4.5 |
| This compound + H₂O₂ | 10 | 89.1 ± 3.7 |
| This compound alone | 10 | 98.7 ± 4.8 |
Table 2: Effect of this compound on Intracellular ROS Levels in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Relative Fluorescence Units (RFU) |
| Control | - | 100 ± 8.1 |
| H₂O₂ (100 µM) | - | 254.6 ± 15.3 |
| This compound + H₂O₂ | 1 | 198.2 ± 12.7 |
| This compound + H₂O₂ | 5 | 145.9 ± 10.2 |
| This compound + H₂O₂ | 10 | 112.5 ± 9.8 |
Table 3: Modulation of Apoptotic and Pro-survival Proteins by this compound
| Treatment Group | Relative Expression of Bcl-2/Bax Ratio | Relative Expression of Cleaved Caspase-3 |
| Control | 1.00 ± 0.05 | 1.00 ± 0.07 |
| Neurotoxin | 0.35 ± 0.04 | 3.21 ± 0.25 |
| This compound (10 µM) + Neurotoxin | 0.89 ± 0.06 | 1.45 ± 0.18 |
Visualization of Signaling Pathways and Workflows
Proposed Signaling Pathways
The neuroprotective effects of this compound are likely mediated through the activation of pro-survival signaling cascades and the induction of antioxidant defense mechanisms.
Caption: Putative activation of the PI3K/Akt survival pathway by this compound.
Caption: Proposed modulation of the Nrf2/ARE antioxidant pathway by this compound.
Experimental Workflow
Caption: General workflow for in vitro evaluation of neuroprotective agents.
Conclusion
While direct experimental evidence for the neuroprotective effects of this compound is currently lacking, the established activities of related coumarin and prenylated compounds provide a strong rationale for its investigation as a potential neuroprotective agent. The experimental framework detailed in this guide offers a robust approach to elucidating its efficacy and mechanisms of action. Future in vitro studies are warranted to validate these hypotheses and to quantify the neuroprotective potential of this compound, which may represent a promising candidate for the development of novel therapeutics for neurodegenerative diseases.
Unveiling the Molecular Architecture of 7-O-Prenylscopoletin: A Technical Guide to its Structure Elucidation
For researchers, scientists, and professionals in drug development, the precise structural determination of natural products is a cornerstone of innovation. This in-depth technical guide details the structure elucidation of 7-O-Prenylscopoletin, a naturally occurring coumarin (B35378) derivative. By integrating data from advanced spectroscopic techniques, this document provides a comprehensive roadmap for the unambiguous identification and characterization of this compound.
This compound, also known as 7-(3,3-dimethylallyloxy)-6-methoxycoumarin, belongs to the coumarin class of secondary metabolites, which are widely distributed in the plant kingdom. The structural elucidation of this compound relies on a synergistic application of modern analytical methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed insights into the molecular formula, connectivity of atoms, and the overall three-dimensional arrangement of the molecule.
Spectroscopic Data Analysis
The structural backbone of this compound is the coumarin ring system, which is substituted with a methoxy (B1213986) and a prenyl group. The precise placement of these substituents is determined through a detailed analysis of its spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HMBC) NMR experiments is employed to assemble the molecular puzzle.
¹H NMR Spectral Data: The proton NMR spectrum provides information about the number of different types of protons and their immediate chemical environment. Key signals for this compound include characteristic doublets for the vinylic protons of the α-pyrone ring of the coumarin nucleus, singlets for the aromatic protons, and signals corresponding to the methoxy and prenyl substituents.
¹³C NMR Spectral Data: The carbon-13 NMR spectrum reveals the number of distinct carbon atoms in the molecule. The spectrum of this compound will show signals for the carbonyl carbon of the lactone, the oxygenated aromatic carbons, the olefinic carbons of both the coumarin ring and the prenyl group, the methoxy carbon, and the methyl carbons of the prenyl moiety.
Two-Dimensional NMR Spectroscopy (COSY & HMBC): To establish the connectivity between protons and carbons, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY correlations would be observed between the vinylic protons on the coumarin ring and between the protons of the prenyl chain.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for connecting the different fragments of the molecule. Key correlations would link the protons of the prenyl group to the oxygen-bearing carbon of the coumarin ring, confirming the O-prenylation at the C-7 position. Correlations between the methoxy protons and the corresponding aromatic carbon would confirm its position.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula, which is C₁₅H₁₆O₄. The fragmentation pattern observed in the MS/MS spectrum can further corroborate the proposed structure by showing characteristic losses of the prenyl group or other fragments.
Tabulated Spectroscopic Data
To facilitate a clear understanding and comparison, the key spectroscopic data for this compound are summarized in the following tables.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula | Assignment |
| ESI+ | [M+H]⁺, [M+Na]⁺ | C₁₅H₁₇O₄⁺, C₁₅H₁₆NaO₄⁺ | Protonated Molecule, Sodiated Adduct |
Experimental Protocols
The successful elucidation of the structure of this compound is contingent upon the meticulous execution of standardized experimental protocols for each analytical technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition: ¹H, ¹³C, DEPT, COSY, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the TMS signal (δ 0.00 ppm for ¹H and ¹³C).
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.
-
Data Acquisition: The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrum is acquired in positive or negative ion mode over a specific mass range.
-
Data Analysis: The exact mass of the molecular ion is determined and used to calculate the elemental composition using specialized software.
Visualizing the Structure Elucidation Workflow
The logical flow of experiments and data interpretation in the structure elucidation of this compound can be visualized as a clear workflow.
Caption: Workflow for the structure elucidation of this compound.
Key Structural Correlations
The definitive assignment of the prenyl group to the 7-position of the scopoletin (B1681571) core is established through key long-range correlations observed in the HMBC spectrum.
Methodological & Application
Application Note: Quantification of 7-O-Prenylscopoletin using a Validated HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Prenylscopoletin is a naturally occurring coumarin (B35378) that has garnered interest in the scientific community due to its potential biological activities.[1][2] Accurate and precise quantification of this compound in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for research and development. This application note provides a detailed protocol for the determination of this compound using a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. The described method is based on established analytical procedures for coumarin analysis and serves as a robust starting point for routine analysis and quality control.[3][4][5][6]
Principle
This method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 analytical column using an isocratic mobile phase of methanol (B129727) and water. The analyte is detected by a UV-Vis detector at its maximum absorbance wavelength, and quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard, using an external standard calibration curve.
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC vials
-
Volumetric flasks and pipettes
-
Analytical column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
Reagents and Solutions
-
This compound reference standard (purity ≥ 98%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or Acetic Acid, analytical grade)
-
Mobile Phase: A mixture of Methanol and Water (e.g., 70:30 v/v) with 0.1% Formic Acid. The optimal ratio should be determined during method development.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Experimental Protocols
Chromatographic Conditions
The following are recommended starting conditions. Optimization may be required.
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Methanol:Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by UV scan (typically in the range of 320-350 nm for coumarins) |
| Run Time | 15 minutes |
Sample Preparation
The following is a general procedure for a solid plant extract. The protocol should be adapted based on the specific sample matrix.
-
Extraction: Accurately weigh a suitable amount of the powdered sample (e.g., 1 g) and place it in a flask. Add a known volume of methanol (e.g., 25 mL).
-
Sonication: Sonicate the mixture for 30 minutes to facilitate extraction.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the calibration range.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5] The key validation parameters are summarized in the table below.
| Parameter | Acceptance Criteria |
| Specificity | The peak of this compound should be well-resolved from other components in the chromatogram. Peak purity should be confirmed using a photodiode array (PDA) detector if available. |
| Linearity | A linear relationship between concentration and peak area should be established over a defined range. The correlation coefficient (r²) should be > 0.99.[4][7] |
| Range | The range should be established based on the linearity and the intended application. |
| Accuracy | The recovery should be within 98-102%. This is typically assessed by spiking a blank matrix with known concentrations of the analyte. |
| Precision | - Repeatability (Intra-day): The relative standard deviation (RSD) for multiple injections of the same sample on the same day should be ≤ 2%.- Intermediate Precision (Inter-day): The RSD for analyses conducted on different days should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve.[4] |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2), column temperature (±5 °C), and flow rate (±0.1 mL/min). |
Data Presentation
The quantitative data for the method validation should be summarized in clear and structured tables for easy comparison and interpretation. An example of a table for linearity is provided below.
Table 1: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Value] |
| 5 | [Insert Value] |
| 10 | [Insert Value] |
| 25 | [Insert Value] |
| 50 | [Insert Value] |
| 100 | [Insert Value] |
| Correlation Coefficient (r²) | > 0.999 |
| Linear Regression Equation | y = mx + c |
Visualizations
Caption: Experimental workflow for the HPLC-UV quantification of this compound.
References
- 1. This compound | CDK | PLK | TargetMol [targetmol.com]
- 2. This compound | CAS:13544-37-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Note: UPLC-MS/MS Analysis of 7-O-Prenylscopoletin in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of 7-O-Prenylscopoletin, a bioactive prenylated coumarin (B35378), in plant extracts using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodology described herein provides a robust framework for the extraction, chromatographic separation, and mass spectrometric detection of this compound, making it suitable for phytochemical analysis, natural product drug discovery, and quality control of herbal medicines.
Introduction
This compound is a naturally occurring prenylated coumarin found in various plant species, notably in the genus Toddalia and some Citrus species.[1][2][3] Prenylated coumarins have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The prenyl moiety is often associated with enhanced biological activity. Accurate and sensitive quantification of this compound in plant matrices is crucial for understanding its medicinal potential, ensuring the quality and consistency of herbal products, and for pharmacokinetic studies.
UPLC-MS/MS offers significant advantages for the analysis of complex mixtures like plant extracts, providing high resolution, sensitivity, and specificity.[4][5][6] This application note details an optimized extraction procedure and a UPLC-MS/MS method for the determination of this compound.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol describes a solid-liquid extraction method suitable for the extraction of moderately polar compounds like this compound from dried plant material.
Materials and Reagents:
-
Dried and powdered plant material (e.g., roots or stems of Toddalia asiatica)
-
Methanol (B129727) (LC-MS grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol in water.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a UPLC vial.
-
Store the extract at 4°C until analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
UPLC Conditions:
| Parameter | Value |
|---|---|
| Column | Acquity UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Gradient | 95% A (0 min), 5% A (10 min), 5% A (12 min), 95% A (12.1 min), 95% A (15 min) |
MS/MS Conditions: The following Multiple Reaction Monitoring (MRM) parameters are proposed for the sensitive and selective detection of this compound. These parameters should be optimized on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 261.1 | 193.1 | 0.05 | 30 | 20 |
| Internal Standard | User Defined | User Defined | 0.05 | User Defined | User Defined |
Note: The precursor ion for this compound corresponds to the [M+H]+ adduct. The proposed product ion results from the neutral loss of the prenyl group (C5H8). An appropriate internal standard, such as a stable isotope-labeled analog or a compound with similar physicochemical properties, should be used for accurate quantification.
Data Presentation
The following table provides representative quantitative data for prenylated coumarins found in citrus-based beverages, which can be used as a reference for expected concentration ranges of similar compounds in plant extracts.[7]
| Compound | Sample Matrix | Concentration (mg/L) |
| Bergamottin | Bergamot Beverage A | 14.0 |
| Bergamottin | Bergamot Beverage B | 4.0 |
| Bergamottin | Bergamot Beverage C | 2.0 |
| 5-Geranyloxy-7-methoxycoumarin | Bergamot Beverage A | 0.19 |
| 5-Geranyloxy-7-methoxycoumarin | Bergamot Beverage B | 0.16 |
| 5-Geranyloxy-7-methoxycoumarin | Bergamot Beverage C | 0.28 |
Mandatory Visualization
Anti-inflammatory Signaling Pathway of this compound
Prenylated coumarins, including this compound, are known to exert anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] This pathway is a central regulator of the inflammatory response.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a highly sensitive and selective approach for the quantification of this compound in plant extracts. The provided protocols for extraction and analysis, along with the representative data and pathway visualization, offer a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development. This methodology can be readily adapted for the analysis of other related prenylated coumarins in various botanical matrices.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Flavonoid Metabolites in Citrus Peels (Citrus reticulata “Dahongpao”) Using UPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of 7-O-Prenylscopoletin using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of 7-O-Prenylscopoletin on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for evaluating cell viability and proliferation. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells, primarily by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
While specific cytotoxicity data for this compound is not extensively available in peer-reviewed literature, it has been noted to exhibit high antiproliferative activities against cancer cell lines[1]. Research on structurally similar 7-prenyloxycoumarins, such as auraptene (B1665324) and umbelliprenin, has demonstrated significant cytotoxic effects on cell lines like the MCF-7 human breast cancer cell line, with the mechanism of action linked to the induction of apoptosis[2].
Data Presentation
The following tables summarize representative quantitative data for 7-prenyloxycoumarin (B162135) compounds structurally related to this compound, demonstrating their cytotoxic effects on the MCF-7 breast cancer cell line. These values can serve as a reference for designing dose-response experiments for this compound.
Table 1: IC50 Values of 7-Prenyloxycoumarins on MCF-7 Cells after 48-hour Treatment
| Compound | IC50 (µM) |
| Auraptene | 59.74[2] |
| Umbelliprenin | 73.4[2] |
| Herniarin | 207.6[2] |
| Umbelliferone | 476.3 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Table 2: Example of Raw Absorbance Data for IC50 Determination
| Concentration of this compound (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| 0 (Control) | 1.254 | 1.288 | 1.271 | 1.271 | 100.0 |
| 10 | 1.103 | 1.125 | 1.118 | 1.115 | 87.7 |
| 25 | 0.952 | 0.981 | 0.965 | 0.966 | 76.0 |
| 50 | 0.743 | 0.766 | 0.751 | 0.753 | 59.2 |
| 75 | 0.511 | 0.530 | 0.522 | 0.521 | 41.0 |
| 100 | 0.325 | 0.341 | 0.333 | 0.333 | 26.2 |
| Blank | 0.052 | 0.055 | 0.053 | 0.053 | - |
% Cell Viability = [(Average Absorbance of Treated - Average Absorbance of Blank) / (Average Absorbance of Control - Average Absorbance of Blank)] x 100
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol is designed for adherent cells cultured in 96-well plates.
Materials:
-
This compound
-
Target cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: a. Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium. b. Determine cell density using a hemocytometer or automated cell counter. c. Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). d. Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1% to avoid solvent cytotoxicity. c. After 24 hours of incubation, carefully remove the medium from the wells. d. Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a blank control (medium only). e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
-
Formazan Solubilization: a. After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: a. Subtract the average absorbance of the blank wells from the absorbance of all other wells. b. Calculate the percentage of cell viability for each concentration of this compound using the formula mentioned in the data presentation section. c. Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve. d. Determine the IC50 value from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.
Proposed Signaling Pathway for Cytotoxicity
Based on the mechanism of action of related 7-prenyloxycoumarins, it is proposed that this compound induces cytotoxicity through the intrinsic apoptosis pathway.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
References
In Vitro Anti-inflammatory Assay of 7-O-Prenylscopoletin using RAW 264.7 Cells
Application Note
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, such as the RAW 264.7 cell line, play a pivotal role in initiating and propagating the inflammatory cascade. Upon stimulation with lipopolysaccharide (LPS), RAW 264.7 cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The production of these mediators is largely regulated by the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Consequently, inhibiting these pathways is a key strategy in the development of novel anti-inflammatory agents. 7-O-Prenylscopoletin, a coumarin (B35378) derivative, has been investigated for its potential anti-inflammatory properties. This document provides detailed protocols for assessing the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages.
Principle
The anti-inflammatory potential of this compound is evaluated by its ability to modulate key inflammatory responses in RAW 264.7 macrophage cells stimulated with LPS. The primary assays include:
-
Cell Viability Assay (MTT): To determine the non-toxic concentration range of this compound. This is crucial to ensure that any observed anti-inflammatory effects are not due to cytotoxicity. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[1][2]
-
Nitric Oxide (NO) Production Assay (Griess Assay): To quantify the inhibition of NO production, a key inflammatory mediator. The Griess reagent detects nitrite (B80452) (a stable product of NO) in the cell culture supernatant.[3][4][5]
-
Pro-inflammatory Cytokine and Enzyme Expression Analysis: To measure the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the expression of inflammatory enzymes (iNOS, COX-2). These can be assessed at the protein level (ELISA, Western Blot) or mRNA level (RT-qPCR).
Data Presentation
Table 1: Cytotoxicity of this compound on RAW 264.7 Cells
| Concentration (µM) | Cell Viability (%) |
| Control | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.1 ± 5.1 |
| 10 | 95.8 ± 4.5 |
| 25 | 93.2 ± 4.9 |
| 50 | 90.5 ± 5.3 |
| 100 | 85.1 ± 6.0 |
Data are presented as mean ± SD from three independent experiments. Concentrations up to 50 µM show minimal cytotoxicity and are considered safe for subsequent anti-inflammatory assays.
Table 2: Effect of this compound on NO Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Nitrite Concentration (µM) | Inhibition of NO Production (%) |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 3.1 | 0 |
| LPS + this compound (10 µM) | 32.5 ± 2.5 | 29.0 |
| LPS + this compound (25 µM) | 21.9 ± 1.9 | 52.2 |
| LPS + this compound (50 µM) | 12.7 ± 1.1 | 72.3 |
Data are presented as mean ± SD from three independent experiments. This compound significantly inhibits LPS-induced NO production in a dose-dependent manner.
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 55 ± 8 | 32 ± 5 |
| LPS (1 µg/mL) | 1250 ± 98 | 980 ± 75 |
| LPS + this compound (50 µM) | 620 ± 55 | 450 ± 41 |
Data are presented as mean ± SD from three independent experiments. This compound significantly reduces the secretion of TNF-α and IL-6.
Experimental Protocols
Materials and Reagents
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium Nitrite (NaNO2)
-
ELISA kits for TNF-α and IL-6
-
Reagents and antibodies for Western blotting (e.g., primary antibodies for iNOS, COX-2, β-actin)
Protocol 1: Cell Culture and Treatment
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in appropriate plates (e.g., 96-well or 24-well plates) at a desired density and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours).
Protocol 2: Cell Viability (MTT) Assay
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with different concentrations of this compound for 24 hours.
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
Protocol 3: Nitric Oxide (NO) Assay (Griess Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol 4: Measurement of Pro-inflammatory Cytokines and Enzymes
ELISA for TNF-α and IL-6:
-
Collect the cell culture supernatant after treatment as described in Protocol 3.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Western Blot for iNOS and COX-2:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Simplified signaling pathway of LPS-induced inflammation in macrophages and the inhibitory target of this compound.
References
Application Notes: Determining the Effective Concentration of 7-O-Prenylscopoletin in Cell Culture
Introduction
7-O-Prenylscopoletin is a natural coumarin (B35378) derivative that has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Determining the precise effective concentration of this compound in vitro is a critical first step for any research into its mechanism of action and potential for drug development. The "effective concentration" can vary significantly depending on the cell type and the biological endpoint being measured (e.g., cytotoxicity, inhibition of a specific pathway, or induction of apoptosis).
These application notes provide a comprehensive suite of protocols for researchers to systematically determine the effective concentration of this compound. The workflow progresses from broad cytotoxicity screening to more detailed mechanistic assays, including apoptosis and cell cycle analysis, and culminates in the investigation of specific molecular signaling pathways.
Protocol 1: Determination of Cytotoxicity and IC50 using MTT Assay
The initial step is to determine the cytotoxic effects of this compound across a broad range of concentrations to establish the half-maximal inhibitory concentration (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[1]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM (or a wider range if the IC50 is unknown). Include a vehicle control (DMSO at the highest concentration used) and a no-cell blank control.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for 24, 48, or 72 hours, depending on the experimental design.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[2][3]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2][4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control. Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration of this compound against the percentage of cell viability and use non-linear regression to determine the IC50 value.[5]
Data Presentation: Hypothetical MTT Assay Results
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Vehicle Control | 0.850 ± 0.045 | 100.0 |
| 0.1 | 0.845 ± 0.051 | 99.4 |
| 1 | 0.798 ± 0.039 | 93.9 |
| 5 | 0.652 ± 0.042 | 76.7 |
| 10 | 0.431 ± 0.033 | 50.7 |
| 25 | 0.215 ± 0.028 | 25.3 |
| 50 | 0.102 ± 0.019 | 12.0 |
| 100 | 0.055 ± 0.011 | 6.5 |
Visualization: MTT Assay Workflow
Protocol 2: Assessment of Apoptosis Induction by Annexin V-FITC/PI Staining
If this compound reduces cell viability, it is important to determine if this is due to programmed cell death (apoptosis). The Annexin V-FITC and Propidium Iodide (PI) assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[6] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be detected by FITC-conjugated Annexin V.[7][8] PI is a DNA-binding dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[6][9]
Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^5 cells/mL.[7][9]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.
Data Presentation: Hypothetical Apoptosis Assay Results
| Treatment | Healthy Cells (Annexin V-/PI-) (%) | Early Apoptotic (Annexin V+/PI-) (%) | Late Apoptotic (Annexin V+/PI+) (%) | Necrotic (Annexin V-/PI+) (%) |
| Vehicle Control | 95.2 | 2.1 | 1.5 | 1.2 |
| 0.5x IC50 | 78.5 | 12.3 | 6.8 | 2.4 |
| 1x IC50 | 45.1 | 35.8 | 15.4 | 3.7 |
| 2x IC50 | 15.7 | 48.2 | 30.1 | 6.0 |
Visualization: Apoptosis Detection Workflow
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
To investigate whether this compound affects cell proliferation by inducing cell cycle arrest, DNA content can be analyzed using PI staining and flow cytometry. PI stoichiometrically binds to DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.[10][11]
Experimental Protocol: Cell Cycle Analysis
-
Cell Seeding and Treatment: Culture and treat cells in 6-well plates with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Fix overnight at -20°C.[12]
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase is essential to degrade RNA, ensuring that PI only binds to DNA.
-
Analysis: Analyze the samples by flow cytometry. Use a linear scale for fluorescence detection to properly resolve the G0/G1, S, and G2/M peaks.
Data Presentation: Hypothetical Cell Cycle Analysis Results
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 65.4 | 20.1 | 14.5 | 1.8 |
| 0.5x IC50 | 68.2 | 15.3 | 12.5 | 4.0 |
| 1x IC50 | 75.1 | 8.2 | 5.9 | 10.8 |
| 2x IC50 | 50.3 | 6.5 | 4.1 | 39.1 |
Visualization: Potential Pro-Apoptotic Signaling Pathway
Protocol 4: Mechanistic Analysis by Western Blotting
To explore the molecular mechanisms underlying the effects of this compound, Western blotting can be used to measure the expression levels of key proteins involved in apoptosis and other relevant signaling pathways.[13][14] Based on the literature for related compounds, potential targets include proteins from the Bcl-2 family, caspases, and the NF-κB pathway.[15][16]
Experimental Protocol: Western Blotting
-
Cell Lysis: Treat cells as previously described, then wash with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.[17]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[18]
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP, p-NF-κB, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
Potential Protein Targets for Analysis
| Pathway | Protein Target | Expected Change |
| Intrinsic Apoptosis | Bcl-2 | Decrease |
| Bax | Increase | |
| Cleaved Caspase-9 | Increase | |
| Extrinsic Apoptosis | Cleaved Caspase-8 | Increase |
| Execution Apoptosis | Cleaved Caspase-3 | Increase |
| Cleaved PARP | Increase | |
| Inflammation | Phospho-NF-κB p65 | Decrease |
| Loading Control | β-actin / GAPDH | No Change |
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. nanocellect.com [nanocellect.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7-O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 7-Epitaxol Induces Apoptosis and Autophagy in Head and Neck Squamous Cell Carcinoma through Inhibition of the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of 7-O-Prenylscopoletin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo experimental design for studying the therapeutic potential of 7-O-Prenylscopoletin, a prenyloxycoumarin (B1253380) with potential anti-inflammatory and analgesic properties. The following protocols are based on established methodologies for evaluating similar compounds in preclinical animal models.
Introduction
This compound is a natural compound with a chemical structure suggesting potential pharmacological activities, including anti-inflammatory and neuroprotective effects. While in vitro data may suggest its mechanism of action, in vivo studies are crucial to determine its efficacy, safety, and pharmacokinetic profile in a whole-organism context. These protocols are designed to guide researchers in setting up robust in vivo experiments to investigate the therapeutic potential of this compound, particularly focusing on its anti-inflammatory and analgesic activities.
General In Vivo Experimental Design
A well-structured in vivo study is essential for obtaining reliable and reproducible data. The following table outlines a general experimental design for assessing the efficacy of this compound in a rodent model of inflammation.
Table 1: General Experimental Design for In Vivo Efficacy Studies
| Parameter | Description | Example |
| Animal Model | Species and strain selected based on the disease model. | Male Sprague-Dawley rats (180-220 g) or Swiss albino mice (20-25 g). |
| Housing | Standardized environmental conditions to minimize stress. | Temperature: 22 ± 2°C; Humidity: 55 ± 5%; 12h light/dark cycle; ad libitum access to food and water. |
| Acclimatization | Period for animals to adapt to the new environment. | Minimum of 7 days before the start of the experiment. |
| Grouping | Random allocation of animals to different treatment groups. | n = 6-8 animals per group. |
| Ethical Approval | All procedures must be approved by the Institutional Animal Ethics Committee (IAEC). | Protocol submitted and approved according to relevant guidelines. |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Model for Acute Inflammation)
This model is widely used to assess the anti-inflammatory activity of novel compounds.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose - Na-CMC)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Grouping (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% Na-CMC, p.o.)
-
Group II: this compound (e.g., 10 mg/kg, p.o.)
-
Group III: this compound (e.g., 20 mg/kg, p.o.)
-
Group IV: this compound (e.g., 40 mg/kg, p.o.)
-
Group V: Indomethacin (10 mg/kg, p.o.)
-
-
Drug Administration: Administer the respective treatments orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Table 2: Example Data Presentation for Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 1.5 ± 0.12 | 0% |
| This compound | 10 | 1.1 ± 0.09 | 26.7% |
| This compound | 20 | 0.8 ± 0.07 | 46.7% |
| This compound | 40 | 0.6 ± 0.05 | 60.0% |
| Indomethacin | 10 | 0.5 ± 0.04 | 66.7% |
Acetic Acid-Induced Writhing Test in Mice (Model for Analgesia)
This model is used to evaluate the peripheral analgesic activity of compounds.
Materials:
-
This compound
-
Acetic acid (0.6% v/v in saline)
-
Aspirin (positive control)
-
Vehicle (e.g., 0.5% Na-CMC)
-
Stopwatch
Procedure:
-
Animal Grouping (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% Na-CMC, p.o.)
-
Group II: this compound (e.g., 10 mg/kg, p.o.)
-
Group III: this compound (e.g., 20 mg/kg, p.o.)
-
Group IV: this compound (e.g., 40 mg/kg, p.o.)
-
Group V: Aspirin (100 mg/kg, p.o.)
-
-
Drug Administration: Administer the respective treatments orally (p.o.) 30 minutes before the induction of writhing.
-
Induction of Writhing: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally (i.p.) into each mouse.
-
Observation: Immediately after the injection, place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.
Table 3: Example Data Presentation for Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | Number of Writhes (Mean ± SEM) | % Inhibition of Writhing |
| Vehicle Control | - | 45 ± 3.2 | 0% |
| This compound | 10 | 32 ± 2.5 | 28.9% |
| This compound | 20 | 21 ± 1.8 | 53.3% |
| This compound | 40 | 14 ± 1.5 | 68.9% |
| Aspirin | 100 | 12 ± 1.2 | 73.3% |
Mechanistic Studies: NF-κB Signaling Pathway
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[1][2] This pathway plays a crucial role in regulating the expression of pro-inflammatory genes.[2]
Western Blot Analysis for NF-κB p65
Tissue Collection and Preparation:
-
At the end of the anti-inflammatory study (e.g., 4 hours after carrageenan injection), euthanize the animals.
-
Excise the inflamed paw tissue and homogenize it in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA protein assay kit.
Western Blot Protocol:
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Visualizations
Experimental Workflow
Caption: In Vivo Experimental Workflow for this compound.
Proposed NF-κB Signaling Pathway Inhibition
Caption: Proposed Mechanism: Inhibition of NF-κB Signaling.
References
Application Notes and Protocols: Synthesis and Bioactivity of 7-O-Prenylscopoletin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, bioactivity, and mechanistic insights of 7-O-prenylscopoletin and its derivatives. The protocols detailed below are intended to serve as a guide for the preparation and evaluation of these compounds for potential therapeutic applications.
Data Presentation: Bioactivity of Scopoletin (B1681571) and Its Derivatives
Table 1: Anticancer Activity of Scopoletin Derivatives
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Scopoletin Derivative 5a | MCF-7 (Breast Cancer) | Antitumor | < 18 | [1] |
| Scopoletin Derivative 5b | MCF-7 (Breast Cancer) | Antitumor | < 18 | [1] |
| Scopoletin Derivative 5e | MCF-7 (Breast Cancer) | Antitumor | < 18 | [1] |
| Scopoletin | HUVEC (Normal) & MCF-7 | Antitumor | > 100 | [1] |
| Novel Scopoletin Derivative 47 | MDA-MB-231 (Breast Cancer) | Antiproliferative | 1.23 | [2] |
| Novel Scopoletin Derivative 47 | MCF-7 (Breast Cancer) | Antiproliferative | - | [2] |
| Novel Scopoletin Derivative 47 | HepG2 (Liver Cancer) | Antiproliferative | - | [2] |
| Novel Scopoletin Derivative 47 | A549 (Lung Cancer) | Antiproliferative | - | [2] |
| Novel Scopoletin Derivative 47 | LO2 (Normal Liver) | Cytotoxicity | Low | [2] |
Table 2: Anti-inflammatory Activity of Scopoletin and Related Compounds
| Compound | Assay | Activity | IC50 | Reference |
| Scopoletin | iNOS Inhibition in LPS-stimulated RAW 264.7 cells | Anti-inflammatory | - | [3] |
| Prenylated Flavonoids | Nitric Oxide Inhibition in LPS-activated RAW264.7 macrophages | Anti-inflammatory | - | [3] |
| Scopoletin | Inhibition of inflammatory cytokines (TNF-α, IL-6, IL-8) in HMC-1 cells | Anti-inflammatory | - | [4] |
| Scopoletin | Inhibition of iNOS and COX-2 protein expression | Anti-inflammatory | - | [5] |
Experimental Protocols
Synthesis of this compound Derivatives
This protocol describes a general method for the O-prenylation of scopoleletin (7-hydroxy-6-methoxycoumarin) at the 7-hydroxy position. This method can be adapted for the synthesis of various this compound derivatives by using different prenylating agents.
Materials:
-
Scopoletin (7-hydroxy-6-methoxycoumarin)
-
Prenyl bromide (or other appropriate prenylating agent, e.g., geranyl bromide, farnesyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of scopoletin (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add the prenylating agent (e.g., prenyl bromide, 1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired this compound derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Bioactivity Screening Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
This assay measures the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound derivatives (dissolved in DMSO)
-
Griess Reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
This protocol is used to determine the effect of the compounds on the expression levels of key proteins in inflammatory signaling pathways.
Materials:
-
RAW 264.7 cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p38, anti-iNOS, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat RAW 264.7 cells with the this compound derivatives and/or LPS as described in the NO inhibition assay.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for bioactivity screening.
Caption: Proposed anti-inflammatory signaling pathway modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Immunotoxicity and Anti-Inflammatory Characterizations of Prenylated Flavonoids—The Lipophilic 7-O-Terpenylated Wogonin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in biosynthesis of scopoletin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-O-Prenylscopoletin as a Standard for Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Prenylscopoletin, a naturally occurring coumarin, is gaining significant interest in phytochemical and pharmacological research. Its potential biological activities, including anti-inflammatory and antiproliferative effects, necessitate accurate and reliable methods for its identification and quantification in complex matrices such as plant extracts and pharmaceutical formulations. This document provides detailed application notes and standardized protocols for the use of this compound as a reference standard in various analytical techniques.
Physicochemical Properties of this compound:
| Property | Value |
| IUPAC Name | 7-(3-methylbut-2-enoxy)-6-methoxy-2H-chromen-2-one |
| Molecular Formula | C15H16O4 |
| Molecular Weight | 260.28 g/mol |
| CAS Number | 13544-37-1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol (B129727), ethanol, chloroform, and other organic solvents. Poorly soluble in water. |
Preliminary Phytochemical Screening
Before quantitative analysis, preliminary screening of crude extracts can indicate the presence of coumarins.
Protocol for Qualitative Test for Coumarins:
-
Sample Preparation: Extract the plant material with a suitable solvent like methanol or ethanol.
-
Procedure:
-
To a small portion of the extract, add a few drops of alcoholic sodium hydroxide.
-
Formation of a yellow color, which disappears upon the addition of excess acid, indicates the presence of coumarins.
-
Quantitative Analysis using High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a precise and widely used method for the quantification of this compound.
Experimental Protocol for HPLC Analysis
a) Materials and Reagents:
-
This compound reference standard
-
HPLC grade methanol, acetonitrile, and water
-
Formic acid or acetic acid (for mobile phase modification)
-
Syringe filters (0.45 µm)
b) Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
c) Preparation of Standard Solution:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using methanol as the diluent.
d) Sample Preparation:
-
Accurately weigh a known amount of the plant extract or formulation.
-
Dissolve the sample in methanol and sonicate for 15-20 minutes to ensure complete extraction.
-
Filter the solution through a 0.45 µm syringe filter before injection.
e) Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic elution can be used. A common starting point is a mixture of methanol and water (e.g., 70:30 v/v) with 0.1% formic acid. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Injection Volume: 10-20 µL
-
Detection Wavelength: Coumarins typically show strong absorbance between 320-350 nm. The optimal wavelength for this compound should be determined by scanning the UV spectrum of the standard. A common detection wavelength for related coumarins is around 330 nm.
-
Retention Time: The retention time for this compound will depend on the specific column and mobile phase composition and must be determined experimentally by injecting the standard solution.
f) Method Validation Parameters: The analytical method should be validated according to ICH guidelines. Typical validation parameters for HPLC analysis of coumarins are summarized below.
| Parameter | Typical Range/Value |
| Linearity Range | 1 - 100 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
HPLC Workflow Diagram
Application Notes and Protocols for Screening the Bioactivity of 7-O-Prenylscopoletin
Disclaimer: These application notes provide generalized protocols for screening the bioactivity of 7-O-Prenylscopoletin. As there is limited specific data available for this compound, the following protocols are based on standard cell-based assays for similar natural products and will likely require optimization for specific experimental conditions and cell lines.
Anticancer Bioactivity Screening: Cytotoxicity and Apoptosis Induction
This section outlines the use of cell-based assays to determine the cytotoxic effects of this compound on cancer cells and to investigate its potential to induce apoptosis. The human breast cancer cell line MCF-7 is often used for screening coumarin-related compounds.[1]
Data Presentation: Cytotoxicity of Prenyloxycoumarins against MCF-7 Cells
The following table summarizes the 50% inhibitory concentration (IC50) values of various prenyloxycoumarins against the MCF-7 human breast cancer cell line after 48 hours of treatment. This data can serve as a reference for designing the concentration range for screening this compound.
| Compound | IC50 (µM)[1] |
| Auraptene | 59.7 |
| Umbelliprenin | 73.4 |
| Herniarin | 207.6 |
| Umbelliferone | 476.3 |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.[1]
Materials:
-
MCF-7 human breast cancer cells[1]
-
RPMI-1640 medium[1]
-
Fetal Bovine Serum (FBS)[1]
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)[1]
-
MTT solution (5 mg/mL in PBS)
-
96-well culture plates[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO.[1] Further dilute the stock solution with the culture medium to achieve a range of final concentrations (e.g., 1, 10, 25, 50, 100 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[2]
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.[1]
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Visualization: Apoptotic Signaling Pathway
The following diagram illustrates a simplified intrinsic apoptotic pathway that can be investigated if this compound shows cytotoxic activity. This pathway involves the regulation of pro- and anti-apoptotic proteins, leading to caspase activation.[4][5][6]
Caption: Intrinsic Apoptotic Pathway.
Anti-inflammatory Bioactivity Screening
This section describes a cell-based assay to evaluate the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Data Presentation: Inhibition of Nitric Oxide Production
The following table provides an example of how to present data on the inhibition of NO production by this compound in LPS-stimulated RAW 264.7 macrophages.
| Concentration (µM) | % NO Inhibition (Hypothetical) |
| 1 | 15.2 ± 2.1 |
| 10 | 45.8 ± 3.5 |
| 25 | 78.3 ± 4.2 |
| 50 | 92.1 ± 2.9 |
| IC50 (µM) | 12.5 |
Experimental Protocol: Nitric Oxide (NO) Assay in RAW 264.7 Cells
This protocol uses the Griess reagent to quantify nitrite (B80452), a stable product of NO, in the cell culture supernatant.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
Visualization: NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. The following diagram illustrates how a compound can inhibit this pathway.[7][8]
Caption: NF-κB Inflammatory Pathway.
Neuroprotective Bioactivity Screening
This section provides a protocol to assess the potential of this compound to protect neuronal cells from oxidative stress-induced cell death, a common mechanism in neurodegenerative diseases.[9][10]
Data Presentation: Neuroprotection against Oxidative Stress
The following table is an example of how to present data on the neuroprotective effect of this compound on SH-SY5Y cells exposed to hydrogen peroxide (H2O2).
| Treatment | Cell Viability (%) (Hypothetical) |
| Control | 100 |
| H2O2 (100 µM) | 48.5 ± 5.1 |
| H2O2 + this compound (1 µM) | 65.2 ± 4.8 |
| H2O2 + this compound (10 µM) | 85.7 ± 3.9 |
| H2O2 + this compound (25 µM) | 95.1 ± 2.5 |
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
This protocol uses the MTT assay to measure cell viability as an indicator of neuroprotection in the human neuroblastoma cell line SH-SY5Y.[11]
Materials:
-
SH-SY5Y human neuroblastoma cells[12]
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Hydrogen peroxide (H2O2)
-
MTT solution (5 mg/mL in PBS)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.[10]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induction of Oxidative Stress: Add H2O2 (e.g., 100 µM) to the wells to induce oxidative stress and incubate for 24 hours.
-
MTT Assay: Perform the MTT assay as described in the anticancer screening protocol (Section 1.2, steps 4-7).
-
Data Analysis: Calculate the percentage of cell viability relative to the control cells (not treated with H2O2). An increase in cell viability in the presence of this compound indicates a neuroprotective effect.
Visualization: Experimental Workflow for Neuroprotection Assay
The following diagram outlines the general workflow for a cell-based neuroprotection screening assay.
Caption: Neuroprotection Assay Workflow.
References
- 1. Comparative analysis of the cytotoxic effect of 7-prenyloxycoumarin compounds and herniarin on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness and Anticancer Activity of a Novel Phenolic Compound from Garcinia porrecta Against the MCF-7 Breast Cancer Cell Line in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of the intrinsic apoptotic pathway via a new antimitotic agent in an esophageal carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyphyllin VII induces apoptosis in HepG2 cells through ROS-mediated mitochondrial dysfunction and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Epitaxol Induces Apoptosis and Autophagy in Head and Neck Squamous Cell Carcinoma through Inhibition of the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol supplement inhibited the NF-κB inflammation pathway through activating AMPKα-SIRT1 pathway in mice with fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Neuroprotective and antioxidant activities of Colombian plants against paraquat and C2-ceramide exposure in SH-SY5Y cells [frontiersin.org]
- 12. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 7-O-Prenylscopoletin for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility challenges with 7-O-Prenylscopoletin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. It is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds.[1][2] For in vitro assays, it is crucial to use a high-purity, anhydrous grade of DMSO.
Q2: My this compound powder is not dissolving completely in DMSO. What should I do?
A2: If you encounter difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:
-
Gentle Warming: Warm the solution in a water bath set to 37°C. This can help increase the solubility of the compound.
-
Mechanical Agitation: Use a vortex mixer or sonicator to provide mechanical energy, which can aid in breaking up compound aggregates and facilitate dissolution.
-
Increase Solvent Volume: If the intended concentration of your stock solution is very high, the compound may not fully dissolve. Try reducing the concentration by adding more solvent.
Q3: The compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. Here are several strategies to prevent this:
-
Check Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid both solubility issues and solvent toxicity to your cells.
-
Serial Dilutions: Instead of adding the highly concentrated DMSO stock directly to your medium, perform one or more intermediate dilutions in your cell culture medium.
-
Vortexing During Addition: Add the this compound stock solution to the medium while vortexing. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Pre-warm the Medium: Adding the stock solution to pre-warmed (37°C) medium can sometimes improve solubility.
Q4: Are there any alternative solvents to DMSO for this compound?
A4: Yes, other organic solvents can be used, though DMSO is generally the first choice. This compound is also soluble in ethanol (B145695), chloroform, dichloromethane, and ethyl acetate. When using alternative solvents, it is essential to determine the maximum concentration your cell line can tolerate and always include a vehicle control in your experiments.
Q5: How should I store my this compound stock solution?
A5: For long-term storage, stock solutions of this compound in DMSO should be stored at -20°C or -80°C. It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in initial solvent | - Concentration is too high- Insufficient agitation- Inappropriate solvent | - Reduce the concentration by adding more solvent.- Vortex or sonicate the solution.- Try an alternative solvent like ethanol if DMSO fails. |
| Precipitation upon dilution into aqueous media | - Final solvent concentration is too low to maintain solubility.- Compound is "crashing out" due to rapid change in polarity. | - Increase the final DMSO concentration (not to exceed 0.5-1% for most cell lines).- Perform serial dilutions in the aqueous medium.- Add the stock solution to the medium while vortexing.- Pre-warm the aqueous medium to 37°C. |
| Inconsistent experimental results | - Compound precipitation in some wells.- Degradation of the compound in the stock solution. | - Visually inspect all wells for precipitation before and during the experiment.- Prepare fresh stock solutions and avoid repeated freeze-thaw cycles by storing in aliquots. |
| High background or cellular toxicity in control wells | - The solvent (e.g., DMSO) is toxic to the cells at the concentration used. | - Perform a vehicle control experiment to determine the maximum tolerated solvent concentration for your specific cell line.- Ensure the final solvent concentration is consistent across all wells and as low as possible. |
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not widely published, the following table provides an indication of its solubility based on available information and data for a closely related compound.
| Solvent | This compound | 7-Methoxycoumarin (B196161) (Related Compound) |
| DMSO | Soluble up to at least 10 mM | ~10 mg/mL |
| Ethanol | Soluble (qualitative) | ~5 mg/mL |
| Water | Insoluble | Sparingly soluble |
Note: The data for 7-methoxycoumarin is provided as a reference and may not be fully representative of this compound's solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 260.29 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.603 mg of this compound.
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate for 5-10 minutes or warm in a 37°C water bath for 5-10 minutes with intermittent vortexing.
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for a Cell-Based Assay (e.g., MTT Assay)
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize precipitation, create an intermediate dilution. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in pre-warmed cell culture medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate solution (or the stock solution if not performing an intermediate dilution) to the wells of your cell culture plate containing pre-warmed medium to achieve the desired final concentrations.
-
Mixing: Gently mix the contents of the wells by pipetting up and down or by gently swirling the plate.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to a set of wells. This is crucial to account for any effects of the solvent on the cells.
-
Visual Inspection: Before placing the plate in the incubator, visually inspect the wells under a microscope to ensure no precipitation has occurred.
Visualizations
Caption: A decision-making workflow for troubleshooting the solubility of this compound.
Caption: A hypothetical signaling pathway illustrating the potential anti-cancer mechanism of this compound.
References
Stability of 7-O-Prenylscopoletin in DMSO and other solvents
For researchers, scientists, and drug development professionals utilizing 7-O-Prenylscopoletin, ensuring its stability in solution is critical for obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and managing the stability of this compound in DMSO and other common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in DMSO?
While specific, publicly available long-term stability data for this compound in DMSO at room temperature is limited, supplier information suggests that solutions can be stored at -80°C for up to one year.[1] For short-term laboratory use, it is best practice to prepare fresh solutions or conduct a stability assessment under your specific experimental conditions. As a general guideline for coumarins, prolonged exposure to light and high temperatures should be avoided to minimize degradation.
Q2: In which solvents is this compound soluble?
This compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2]
Q3: How should I store this compound?
For long-term storage, the powdered form of this compound should be kept at -20°C, where it is reported to be stable for up to three years.[1] Stock solutions in solvents like DMSO should be stored at -80°C.[1] For daily use, it is advisable to prepare fresh dilutions from the frozen stock solution.
Q4: Are there any known degradation pathways for prenylated coumarins?
Prenylated coumarins can be susceptible to degradation through several pathways, including hydrolysis of the lactone ring, oxidation, and isomerization or cyclization of the prenyl group, particularly when exposed to light, high temperatures, or non-neutral pH conditions.
Troubleshooting Guide: Stability-Related Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results over time. | Degradation of this compound in the working solution. | 1. Prepare fresh solutions of this compound for each experiment. 2. Perform a time-course stability study in your experimental solvent and at your working temperature (see Experimental Protocol below). 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Precipitation of the compound in aqueous media. | Low aqueous solubility of this compound. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is sufficient to maintain solubility. 2. Test different solvent systems. For in vivo studies, formulations with PEG300, Tween 80, or corn oil have been suggested for similar compounds.[3] |
| Change in color of the solution. | Potential degradation or oxidation of the compound. | 1. Protect the solution from light by using amber vials or covering the container with aluminum foil. 2. Degas solvents to remove dissolved oxygen. 3. Analyze the solution using techniques like HPLC or LC-MS to identify potential degradation products. |
Stability Data Summary (Template)
| Solvent | Temperature (°C) | Time Point | Concentration (µg/mL) | % Remaining | Observations |
| DMSO | 4 | 0 hr | 100% | ||
| 24 hr | |||||
| 48 hr | |||||
| 72 hr | |||||
| DMSO | 25 (Room Temp) | 0 hr | 100% | ||
| 8 hr | |||||
| 24 hr | |||||
| 48 hr | |||||
| [Other Solvent] | [Temperature] | 0 hr | 100% | ||
| [Time] |
Experimental Protocol: Assessing the Stability of this compound
This protocol outlines a general method for determining the stability of this compound in a specific solvent using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of this compound over time under defined storage conditions.
Materials:
-
This compound
-
HPLC-grade DMSO (or other solvent of interest)
-
HPLC system with a UV detector
-
C18 HPLC column
-
HPLC-grade acetonitrile (B52724) and water
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., DMSO) to prepare a stock solution of a known concentration (e.g., 10 mg/mL).
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with the same solvent to a suitable working concentration for your experiments (e.g., 1 mg/mL).
-
-
Stability Study Setup:
-
Aliquot the working solution into several vials for each storage condition to be tested (e.g., 4°C, room temperature, 37°C).
-
Protect the vials from light.
-
-
Time Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), take one vial from each storage condition.
-
Prepare a sample for HPLC analysis by diluting an aliquot of the solution to a concentration within the linear range of the calibration curve.
-
-
HPLC Analysis:
-
Develop an appropriate HPLC method to separate this compound from any potential degradants. A C18 column with a gradient elution of acetonitrile and water is a common starting point for coumarins.
-
Monitor the elution using a UV detector at the wavelength of maximum absorbance for this compound.
-
Inject the samples from each time point and record the peak area of this compound.
-
-
Data Analysis:
-
Create a calibration curve using freshly prepared standards of this compound.
-
Calculate the concentration of this compound in each sample at each time point based on the calibration curve.
-
Express the stability as the percentage of the initial concentration remaining at each time point.
-
Visualizing the Experimental Workflow
Caption: Workflow for assessing the stability of this compound.
References
Troubleshooting low yield in 7-O-Prenylscopoletin synthesis or extraction
Welcome to the technical support center for the synthesis and extraction of 7-O-Prenylscopoletin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield a concern?
A1: this compound is a prenylated coumarin, a class of organic compounds with various biological activities. Achieving a high yield is crucial for the economic viability of its use in research and drug development. Low yields can result from inefficiencies in either the chemical synthesis or the extraction process from natural sources.
Q2: What are the primary methods for obtaining this compound?
A2: this compound can be obtained through chemical synthesis, typically via the Williamson ether synthesis, or by extraction from plant materials known to contain prenylated coumarins.
Q3: What factors generally influence the yield of this compound in synthesis?
A3: Key factors include the choice of base, solvent, reaction temperature, and the purity of starting materials (scopoletin and a prenyl halide). Side reactions, such as elimination and C-alkylation, can also significantly reduce the yield.[1][2]
Q4: What are the critical parameters affecting the extraction yield of this compound from plant sources?
A4: The extraction yield is influenced by the choice of solvent, extraction method (e.g., maceration, Soxhlet, ultrasound-assisted), temperature, and the particle size of the plant material. The specific plant species and its harvesting time also play a significant role.
Troubleshooting Guide: Synthesis of this compound
This guide addresses common issues encountered during the chemical synthesis of this compound, primarily through the Williamson ether synthesis.
Issue 1: Low or No Product Formation
-
Question: I am getting a very low yield or no this compound in my reaction. What are the likely causes?
-
Answer:
-
Inefficient Deprotonation: The phenolic hydroxyl group of scopoletin (B1681571) must be deprotonated to form the alkoxide for the reaction to proceed. Ensure you are using a sufficiently strong base. For aryl ethers, bases like K₂CO₃, Cs₂CO₃, NaOH, or KOH are commonly used.[3]
-
Poor Quality Reagents: Ensure your scopoletin is pure and the prenyl bromide (or other prenyl halide) has not degraded. The presence of moisture can also quench the alkoxide.
-
Inappropriate Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they favor the Sₙ2 reaction.[2][4] Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Typical temperatures for Williamson ether synthesis range from 50 to 100 °C.
-
Issue 2: Presence of Significant Byproducts
-
Question: My reaction mixture shows multiple spots on TLC, and the yield of the desired product is low. What are these byproducts and how can I minimize them?
-
Answer:
-
E2 Elimination: The most common side reaction is the E2 elimination of the alkyl halide, especially if using a strong, sterically hindered base. This forms an alkene instead of an ether. To minimize this, use a primary alkyl halide (prenyl bromide is primary) and avoid excessively high temperatures.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon of the aromatic ring. C-alkylation is a potential side reaction. The choice of solvent and counter-ion can influence the O- versus C-alkylation ratio.
-
Dialkylation: If there are other nucleophilic sites on the molecule, dialkylation can occur.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to isolate pure this compound from the reaction mixture. What purification strategies are effective?
-
Answer:
-
Column Chromatography: This is the most common method for purifying coumarins. Silica (B1680970) gel is a suitable stationary phase. A gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate) is typically effective.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a pure product.
-
Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be used.
-
Troubleshooting Guide: Extraction of this compound
This guide addresses common issues encountered during the extraction of this compound from plant materials.
Issue 1: Low Extraction Yield
-
Question: The yield of this compound from my plant material is lower than expected. How can I improve it?
-
Answer:
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. For coumarins, polar solvents like ethanol, methanol, or mixtures with water are often effective. The optimal solvent will depend on the specific plant matrix.
-
Inefficient Extraction Method: Simple maceration may result in lower yields compared to more exhaustive methods like Soxhlet extraction or ultrasound-assisted extraction (UAE). UAE can increase the extraction yield in a shorter time.
-
Particle Size: Grinding the plant material to a smaller particle size increases the surface area for solvent penetration and can improve extraction efficiency.
-
Temperature: Increasing the extraction temperature can enhance solubility and diffusion, but excessively high temperatures can lead to the degradation of thermolabile compounds.
-
Issue 2: Degradation of Product During Extraction
-
Question: I suspect that my target compound is degrading during the extraction process. How can I prevent this?
-
Answer:
-
Thermal Degradation: If using high-temperature methods like Soxhlet extraction, consider the thermal stability of this compound. If it is heat-sensitive, a lower temperature method like maceration or ultrasound-assisted extraction at a controlled temperature would be more suitable.
-
Enzymatic Degradation: Endogenous plant enzymes released during grinding can potentially degrade the target compound. Blanching the plant material before extraction can help to inactivate these enzymes.
-
Light Sensitivity: Some coumarins are sensitive to light. Protect your extracts from light during and after the extraction process.
-
Issue 3: Co-extraction of Impurities
-
Question: My crude extract is very complex, making the purification of this compound difficult. How can I obtain a cleaner extract?
-
Answer:
-
Solvent Selectivity: The choice of solvent can influence the types of compounds that are co-extracted. Experiment with solvents of different polarities to find one that is more selective for the target compound.
-
Liquid-Liquid Partitioning: The crude extract can be subjected to liquid-liquid partitioning to separate compounds based on their polarity. For example, partitioning between a non-polar solvent (like hexane) and a polar solvent (like methanol/water) can remove highly non-polar or highly polar impurities.
-
Solid-Phase Extraction (SPE): SPE can be used as a clean-up step to remove interfering compounds before further purification by column chromatography.
-
Quantitative Data Summary
Table 1: Williamson Ether Synthesis of Coumarins - Factors Influencing Yield
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Umbelliferone | K₂CO₃ | Acetone | Reflux | - | 79 | |
| Generic Alcohol | Strong Base (e.g., NaH) | Polar Aprotic (e.g., DMF) | 50-100 | 1-8 | 50-95 |
Table 2: Comparison of Extraction Methods for Coumarins
| Plant Material | Extraction Method | Solvent | Yield | Reference |
| Prangos ferulacea | Ultrasound-Assisted | Hexane (B92381) | 157.66 mg/g (osthol) | |
| Prangos ferulacea | Soxhlet | Hexane | ~17% lower than UAE | |
| Prangos ferulacea | Maceration | Hexane | ~31% lower than UAE | |
| Melilotus officinalis | Maceration | 96% Ethanol | 316.4 mg/100g (coumarin) | |
| Angelica dahurica | Ultrasound-Assisted with DES | Choline chloride:citric acid:water | 1.18% (total coumarins) |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
-
Materials: Scopoletin, prenyl bromide, potassium carbonate (K₂CO₃), acetone, ethyl acetate (B1210297), hexane, silica gel.
-
Procedure:
-
To a solution of scopoletin (1.0 eq) in acetone, add K₂CO₃ (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add prenyl bromide (1.1 eq) to the reaction mixture.
-
Reflux the mixture and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Extraction of Prenylated Coumarins from Plant Material
-
Materials: Dried and powdered plant material, hexane (or other suitable solvent), rotary evaporator, silica gel, column chromatography apparatus.
-
Procedure:
-
Soxhlet Extraction:
-
Place the powdered plant material in a thimble and insert it into the Soxhlet extractor.
-
Add the extraction solvent to the round-bottom flask.
-
Heat the solvent to reflux and allow the extraction to proceed for several hours.
-
After extraction, concentrate the solvent using a rotary evaporator to obtain the crude extract.
-
-
Ultrasound-Assisted Extraction (UAE):
-
Place the powdered plant material in a flask with the extraction solvent.
-
Submerge the flask in an ultrasonic bath and sonicate for a specified time and temperature.
-
Filter the mixture and concentrate the solvent to obtain the crude extract.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Purify the extract using column chromatography on silica gel with an appropriate solvent system.
-
Monitor the fractions by TLC to identify those containing the desired compound.
-
Combine the pure fractions and evaporate the solvent.
-
-
Visual Guides
Diagrams of Experimental Workflows and Logical Relationships
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the extraction of this compound.
Caption: Logical flow for troubleshooting low yield issues.
References
Technical Support Center: Optimizing HPLC Parameters for 7-O-Prenylscopoletin Peak Resolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of 7-O-Prenylscopoletin. Our focus is on achieving optimal peak resolution, a critical factor for accurate quantification and impurity profiling.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.
Issue 1: Poor Resolution Between this compound and an Impurity/Isomer Peak
Q: My chromatogram shows co-eluting or poorly resolved peaks for this compound and a nearby peak. How can I improve the separation?
A: Poor resolution is a frequent challenge, especially with structurally similar compounds like isomers. Here’s a systematic approach to enhance separation:
-
Optimize Mobile Phase Composition: The selectivity of your separation is highly dependent on the mobile phase.
-
Organic Modifier: If using a standard reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water, try switching the organic modifier to methanol. Methanol can offer different selectivity for closely related compounds.
-
Mobile Phase Strength: Adjust the ratio of your organic solvent to the aqueous phase. For reversed-phase HPLC, decreasing the percentage of the organic solvent will generally increase retention times and may improve the resolution of early-eluting peaks.
-
pH Adjustment: The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase is common for the analysis of coumarins. This helps to suppress the ionization of any free silanol (B1196071) groups on the column and can improve peak shape. Experimenting with the pH of the mobile phase can alter the ionization state of your analyte and any impurities, potentially leading to better separation.
-
-
Adjust the Gradient Program: If you are using a gradient elution, modifying the gradient slope can significantly impact resolution. A shallower gradient (a slower increase in the organic solvent concentration over time) provides more time for the separation of closely eluting compounds.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different column chemistry. While C18 columns are a good starting point, other stationary phases can provide alternative selectivities. For aromatic compounds like coumarins, a phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different retention mechanisms based on π-π interactions, which may resolve challenging peak pairs.
-
Reduce the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analyte to interact with the stationary phase. However, this will also increase the analysis time.
-
Decrease Column Temperature: While higher temperatures can lead to sharper peaks and shorter analysis times, a lower temperature can sometimes enhance selectivity and improve the resolution of certain isomers.
Issue 2: Peak Tailing or Fronting for the this compound Peak
Q: The peak for this compound is not symmetrical. It is showing significant tailing (or fronting). What could be the cause and how can I fix it?
A: Asymmetrical peaks can compromise the accuracy of integration and quantification.
-
Peak Tailing:
-
Secondary Interactions: Tailing is often caused by unwanted interactions between the analyte and active sites on the stationary phase, such as free silanol groups. Ensure your mobile phase is adequately acidified (e.g., with 0.1% formic acid) to minimize these interactions.
-
Column Contamination: A contaminated guard column or analytical column can lead to peak tailing. Try flushing the column with a strong solvent or replacing the guard column.
-
Sample Overload: Injecting a sample that is too concentrated can cause peak tailing. Dilute your sample and reinject.
-
-
Peak Fronting:
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is stronger than the initial mobile phase, it can cause the peak to front. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Overload: Similar to tailing, severe sample overload can also manifest as peak fronting.
-
Issue 3: Broad Peaks and Loss of Efficiency
Q: My this compound peak is broad, leading to poor sensitivity and resolution. What are the likely causes?
A: Broad peaks are often a sign of a loss in chromatographic efficiency.
-
Extra-Column Volume: Excessive tubing length or large inner diameter tubing between the injector, column, and detector can contribute to peak broadening. Ensure all connections are made with the shortest possible length of appropriate narrow-bore tubing.
-
Column Degradation: Over time, HPLC columns can degrade, leading to a loss of efficiency and broader peaks. If the column is old or has been used extensively, it may need to be replaced.
-
Inappropriate Flow Rate: A flow rate that is too high can lead to peak broadening. Try reducing the flow rate to see if the peak shape improves.
-
Poor Sample Injection: A slow injection or a large injection volume relative to the column size can cause band broadening. Ensure your injection is rapid and the volume is appropriate for your column dimensions.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A good starting point for the analysis of this compound is a reversed-phase method. See the table below for a recommended initial method.
Q2: What are the likely isomers or impurities I might encounter with this compound?
A2: The most common isomeric impurity of this compound is likely its geometric isomer, which can arise from the use of neryl bromide instead of geranyl bromide during synthesis, or from isomerization. Additionally, related prenylated coumarins present in a natural extract can also co-elute.
Q3: How does the prenyl group on scopoletin (B1681571) affect its chromatographic behavior?
A3: The addition of the hydrophobic prenyl group to the scopoletin backbone significantly increases its hydrophobicity. This leads to a longer retention time on a reversed-phase column compared to the parent scopoletin molecule. This increased hydrophobicity also makes it more sensitive to the organic content of the mobile phase.
Experimental Protocols
Protocol 1: Baseline RP-HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 50% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 340 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% Formic Acid). |
Data Presentation
Table 1: Effect of Mobile Phase Composition on Resolution
This table illustrates the potential effect of changing the organic modifier on the retention time (RT) and resolution (Rs) of this compound and a hypothetical closely eluting impurity.
| Mobile Phase Composition (Aqueous:Organic with 0.1% Formic Acid) | Analyte | Retention Time (min) | Resolution (Rs) |
| 50:50 Water:Acetonitrile | Impurity | 12.5 | 1.2 |
| This compound | 12.9 | ||
| 50:50 Water:Methanol | Impurity | 14.2 | 1.8 |
| This compound | 15.0 |
Table 2: Effect of Gradient Slope on Peak Resolution
This table shows how modifying the gradient slope can impact the resolution of this compound and an impurity.
| Gradient Program (Acetonitrile in Water with 0.1% Formic Acid) | Analyte | Retention Time (min) | Resolution (Rs) |
| 50% to 90% Acetonitrile in 10 min | Impurity | 8.2 | 1.1 |
| This compound | 8.5 | ||
| 50% to 90% Acetonitrile in 20 min | Impurity | 12.5 | 1.6 |
| This compound | 12.9 |
Visualizations
Caption: A workflow for troubleshooting poor peak resolution in HPLC.
Caption: Troubleshooting guide for asymmetrical HPLC peak shapes.
Technical Support Center: Overcoming Peak Tailing in 7-O-Prenylscopoletin HPLC Analysis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 7-O-Prenylscopoletin.
Troubleshooting Guide: A-Q&A Approach to Peak Tailing
This guide addresses specific issues that can lead to peak tailing for this compound, a phenolic coumarin (B35378). The primary causes often revolve around secondary interactions with the stationary phase and mobile phase pH.
Q1: My this compound peak is tailing. Where do I start?
A1: First, determine if the tailing is specific to this compound or if all peaks in your chromatogram are tailing.
-
All peaks tailing: This suggests a system-wide issue, such as a column void or excessive extra-column volume (e.g., long tubing, loose fittings).[1]
-
Only the this compound peak (or other polar analytes) is tailing: This points towards a chemical interaction between your analyte and the stationary phase, which is a common issue for phenolic compounds.[2][3]
Q2: How can I address peak tailing caused by secondary chemical interactions?
A2: Secondary interactions, primarily with residual silanol (B1196071) groups on silica-based C18 columns, are a frequent cause of peak tailing for polar compounds like this compound.[3][4] Here are the most effective strategies to mitigate these interactions:
-
Mobile Phase pH Adjustment: this compound is a phenolic compound and thus weakly acidic. The pKa of its parent compound, scopoletin, is approximately 7.9-8.26. To ensure the compound is in its neutral, un-ionized form and to suppress the ionization of residual silanol groups on the stationary phase, lower the mobile phase pH.
-
Recommendation: Adjust the mobile phase pH to be at least 2 pH units below the analyte's pKa. A pH range of 2.5 to 4.5 is generally effective for phenolic compounds. This can be achieved by adding a small percentage (0.1%) of an acid like formic acid or acetic acid to the aqueous portion of your mobile phase.
-
-
Use a Modern, End-Capped Column: Not all C18 columns are the same. Modern, high-purity silica (B1680970) columns are often "end-capped," a process that chemically deactivates most of the active silanol groups, significantly reducing the potential for secondary interactions.
-
Recommendation: If you are using an older column or a column not specifically designed for polar analytes, consider switching to a fully end-capped C18 or a column with a different stationary phase (e.g., phenyl-hexyl) that can offer different selectivity for aromatic compounds.
-
-
Increase Buffer Concentration: A higher buffer concentration in your mobile phase can help to mask the residual silanol groups and maintain a consistent pH, thereby improving peak shape.
-
Recommendation: For standard HPLC applications, a buffer concentration of 25-50 mM is often effective.
-
Q3: What are some common instrumental and sample-related causes of peak tailing for this compound?
A3: Beyond chemical interactions, several other factors can contribute to peak tailing:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.
-
Troubleshooting: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Sample Solvent Effects: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.
-
Troubleshooting: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.
-
Troubleshooting: Use tubing with a narrow internal diameter (e.g., 0.12-0.17 mm) and keep the length to a minimum. Ensure all fittings are secure.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, creating active sites that cause tailing.
-
Troubleshooting: Try washing the column according to the manufacturer's instructions or replace the column if it is old or has been used extensively with complex sample matrices. Using a guard column can help extend the life of your analytical column.
-
Data Presentation: Impact of Mobile Phase pH on Peak Shape
The following table summarizes the expected effect of mobile phase pH on the peak shape of this compound, assuming a pKa of ~8.0.
| Mobile Phase pH | Expected State of this compound | Expected State of Silanol Groups (pKa ~3.5-4.5) | Expected Peak Shape | Rationale |
| < 4.0 | Predominantly Neutral (ROH) | Predominantly Neutral (Si-OH) | Symmetrical | Both the analyte and silanol groups are in their neutral forms, minimizing ionic secondary interactions. |
| 4.0 - 7.0 | Predominantly Neutral (ROH) | Partially to Fully Ionized (Si-O⁻) | Moderate Tailing | Ionized silanol groups can interact with the polar hydroxyl group of the analyte, causing tailing. |
| > 7.0 (approaching pKa) | Mixture of Neutral (ROH) and Ionized (RO⁻) | Fully Ionized (Si-O⁻) | Severe Tailing/Splitting | The presence of both ionized and neutral forms of the analyte leads to multiple retention mechanisms and significant peak distortion. |
Experimental Protocols
Optimized HPLC Method for this compound Analysis
This method is designed to provide a good starting point for the analysis of this compound, with a focus on achieving symmetrical peak shapes.
-
HPLC System: Standard HPLC or UHPLC system with a UV detector.
-
Column: A modern, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 30 15 80 20 80 21 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 340 nm (based on the coumarin chromophore)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound standard or sample extract in the initial mobile phase composition (30% Acetonitrile in 0.1% Formic Acid).
Mandatory Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving peak tailing in the HPLC analysis of this compound.
References
Technical Support Center: Purification of 7-O-Prenylscopoletin
Welcome to the technical support center for the purification of 7-O-Prenylscopoletin. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound, a naturally occurring coumarin (B35378).
Question: Why is the yield of this compound low after extraction from plant material?
Answer: Low extraction yields can be attributed to several factors related to the extraction method and the plant material itself. Here are some common causes and solutions:
-
Inappropriate Solvent Choice: this compound is a moderately polar compound. The choice of solvent is critical for efficient extraction. Solvents like methanol (B129727), ethanol, and ethyl acetate (B1210297) are commonly used for extracting coumarins.[1][2] If your yield is low, consider using a solvent system with optimized polarity.
-
Insufficient Extraction Time or Method: Some extraction methods, like maceration, may require extended periods to be effective.[2][3] Techniques like Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) can significantly improve efficiency and reduce extraction time.[4]
-
Degradation of the Compound: Coumarins can be sensitive to heat and light. Prolonged exposure to high temperatures during extraction or drying can lead to degradation. Consider using methods that operate at lower temperatures or for shorter durations.
-
Improper Plant Material Preparation: The particle size of the plant material can influence extraction efficiency. Grinding the material to a fine powder increases the surface area available for solvent penetration.
Question: My this compound fraction is contaminated with other closely related coumarins. How can I improve the separation?
Answer: Co-elution of structurally similar coumarins is a common challenge in purification. Here are some strategies to enhance separation:
-
Optimize the Mobile Phase: In normal-phase column chromatography, subtle changes in the solvent polarity can significantly impact separation. Try using a shallower gradient or isocratic elution with a fine-tuned solvent mixture. Common mobile phases for coumarin separation include gradients of ethyl acetate in dichloromethane (B109758) or mixtures of n-heptane, dichloromethane, and ethyl acetate.
-
Change the Stationary Phase: If silica (B1680970) gel is not providing adequate separation, consider using a different stationary phase. Alumina can be an alternative for separating certain compounds. For reversed-phase chromatography, different C18 column chemistries or a C8 column might offer different selectivity.
-
Employ Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications or to isolate a highly pure sample, Prep-TLC can be an effective secondary purification step. You can often achieve better resolution on a TLC plate, and the desired band can be scraped off and the compound eluted.
-
Consider High-Performance Liquid Chromatography (HPLC): For the highest purity, preparative HPLC is the method of choice. A reversed-phase C18 column with a methanol/water or acetonitrile/water gradient is typically effective for coumarins.
Question: I am observing peak tailing during the HPLC analysis of my purified this compound. What could be the cause?
Answer: Peak tailing in HPLC can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase.
-
Active Sites on the Silica Backbone: Free silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups on your molecule, leading to tailing. Using an end-capped C18 column can minimize these interactions.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your compound and its interaction with the stationary phase. For coumarins, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can often improve peak shape.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample and injecting a smaller volume.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade. Flushing the column with a strong solvent or replacing it may be necessary.
Frequently Asked Questions (FAQs)
What is a typical solvent system for the column chromatography of this compound?
For the purification of coumarins like this compound on a silica gel column, a gradient of increasing polarity is often used. A common approach is to start with a non-polar solvent like n-hexane or petroleum ether and gradually increase the proportion of a more polar solvent like ethyl acetate or dichloromethane. The optimal solvent system will depend on the complexity of the initial extract and should be determined by preliminary analysis using thin-layer chromatography (TLC).
What analytical techniques are suitable for assessing the purity of this compound?
The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for purity assessment of coumarins. A reversed-phase C18 column with a UV detector is typically used.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative assessment of purity. The presence of a single spot under UV light suggests a relatively pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of the purified compound and can also reveal the presence of impurities.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to identify impurities when coupled with a chromatographic technique (e.g., LC-MS).
How should I store purified this compound?
Quantitative Data Summary
The following table summarizes typical conditions used for the purification of coumarins, which can be adapted for this compound.
| Parameter | Column Chromatography | Preparative TLC | HPLC |
| Stationary Phase | Silica gel 60 (230-400 mesh) | Silica gel 60 GF254 | C18 (5 µm particle size) |
| Mobile Phase | Gradient of ethyl acetate in dichloromethane (0-20%) | n-heptane-dichloromethane-ethyl acetate (40:50:10, v/v) | Gradient of methanol and 1% aqueous acetic acid |
| Detection | UV light (366 nm) on TLC plates | UV light (366 nm) | Diode Array Detector (DAD) or UV detector |
Experimental Protocols
Protocol 1: General Procedure for Isolation of this compound from Plant Material
-
Extraction:
-
Air-dry and grind the plant material to a fine powder.
-
Extract the powdered material with methanol using a Soxhlet apparatus for 6-8 hours.
-
Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Column Chromatography (Initial Fractionation):
-
Prepare a slurry of silica gel 60 in n-hexane and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by TLC using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3) and visualization under UV light.
-
Combine fractions that show a similar TLC profile and contain the compound of interest.
-
-
Preparative TLC (Final Purification):
-
Concentrate the combined fractions containing this compound.
-
Apply the concentrated fraction as a band onto a preparative TLC plate (silica gel 60 GF254).
-
Develop the plate in a suitable solvent system (e.g., dichloromethane:ethyl acetate, 9:1).
-
Visualize the separated bands under UV light.
-
Scrape the band corresponding to this compound from the plate.
-
Elute the compound from the silica gel with ethyl acetate or acetone.
-
Filter and evaporate the solvent to obtain the purified this compound.
-
-
Purity Assessment:
-
Assess the purity of the final product by HPLC-UV.
-
Confirm the identity and structure of the compound using NMR and MS analysis.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for co-elution issues.
References
- 1. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation of 7-O-Prenylscopoletin during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 7-O-Prenylscopoletin during storage. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The primary factors contributing to the degradation of this compound are exposure to light, elevated temperatures, and potentially oxidative conditions.[1] Light, particularly UV radiation, is a significant concern as it can induce photochemical reactions.
Q2: What are the visible signs of this compound degradation?
A2: Visual indicators of degradation can include a change in the color or appearance of the solid compound, such as discoloration or clumping. For solutions, the appearance of particulate matter, cloudiness, or a change in color may suggest degradation. However, significant degradation can occur without any visible changes, necessitating analytical testing for confirmation.
Q3: How should I store my solid this compound sample?
A3: To minimize degradation, solid this compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. It is recommended to store the vial in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable. The container should be flushed with an inert gas like argon or nitrogen before sealing to minimize oxidative degradation.
Q4: What is the recommended way to store solutions of this compound?
A4: Solutions of this compound should be prepared fresh whenever possible. If storage is necessary, they should be kept in amber glass vials, protected from light, and stored at low temperatures (refrigerated or frozen). The choice of solvent can also impact stability; ensure the solvent is of high purity and degassed to remove dissolved oxygen.
Q5: Can I use plastic containers to store this compound?
A5: It is generally recommended to avoid plastic containers for long-term storage, as plasticizers or other components may leach into the sample, and some plastics may be permeable to air and moisture. Amber glass is the preferred material for storing both solid samples and solutions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of potency or inconsistent experimental results. | Degradation of the this compound stock. | 1. Verify the storage conditions of your stock sample (light exposure, temperature). 2. Perform an analytical check of the purity and concentration of your stock solution using a validated method (e.g., HPLC). 3. If degradation is confirmed, discard the old stock and prepare a fresh sample from a new, unopened vial. |
| Appearance of new, unidentified peaks in my chromatogram. | Formation of degradation products. | 1. Compare the chromatogram of the suspect sample with a freshly prepared standard. 2. Consider the storage and handling history of the sample to identify potential stressors (e.g., exposure to light, heat). 3. Perform forced degradation studies to intentionally generate and identify potential degradation products. |
| Discoloration of the solid compound or solution. | Significant degradation has likely occurred. | 1. Do not use the discolored sample for experiments. 2. Review storage procedures and identify any deviations from the recommended conditions. 3. Obtain a fresh batch of the compound and implement stringent storage protocols. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
-
A gradient elution is recommended to ensure the separation of degradants with varying polarities.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Example Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Gradient back to 95% A, 5% B
-
31-35 min: Re-equilibration at 95% A, 5% B
-
3. Detection:
-
UV detection at a wavelength where this compound has maximum absorbance (this should be determined by running a UV scan).
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution with the mobile phase to an appropriate working concentration.
5. Method Validation:
-
The method should be validated according to ICH guidelines, including specificity (in the presence of degradation products), linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation pathways and validating the stability-indicating nature of the analytical method.[2]
1. Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution before analysis.
2. Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution before analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours, protected from light.
4. Thermal Degradation:
-
Store solid this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent for analysis.
5. Photodegradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period. A study on the related compound umbelliprenin (B192621) showed that it undergoes cycloaddition upon light exposure.[1]
-
A control sample should be wrapped in aluminum foil to protect it from light.
Analysis of Stressed Samples:
-
Analyze all stressed samples using the validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
Visualizations
Caption: Recommended storage workflow for this compound.
Caption: Logical workflow for troubleshooting this compound degradation.
Caption: Potential degradation pathways for this compound.
References
- 1. Characterization of the Degradation Profile of Umbelliprenin, a Bioactive Prenylated Coumarin of a Ferulago Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimization of 7-O-Prenylscopoletin Dose for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of 7-O-Prenylscopoletin dosage for in vivo studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a new in vivo model?
Q2: How should I determine the maximum tolerated dose (MTD) for this compound?
A2: The maximum tolerated dose (MTD) is the highest dose of a drug that does not cause unacceptable toxicity. A standard approach to determine the MTD is to conduct a dose escalation study. This typically involves administering increasing doses of this compound to different groups of animals and monitoring for signs of toxicity over a specified period. Key parameters to monitor include changes in body weight, food and water consumption, clinical signs of distress (e.g., lethargy, ruffled fur), and hematological and biochemical markers of organ function. The MTD is typically defined as the highest dose that does not result in mortality or greater than 10-20% body weight loss.
Q3: What are the potential signs of toxicity to monitor for this compound?
A3: While specific toxicity data for this compound is limited, general signs of toxicity observed with other coumarin (B35378) compounds can be monitored. These may include hepatotoxicity, so it is advisable to monitor liver enzymes (ALT, AST).[3] Other general signs of toxicity in rodents include weight loss, decreased activity, changes in grooming behavior, and gastrointestinal issues. Histopathological examination of major organs (liver, kidney, spleen, etc.) at the end of the study is also recommended to identify any organ-specific toxicity.
Q4: What administration routes are appropriate for this compound in vivo?
A4: The choice of administration route depends on the experimental objective and the physicochemical properties of the compound. Oral gavage is a common route for preclinical studies and has been used for scopoletin (B1681571) and related compounds.[2] Intraperitoneal (IP) injection is another option that can offer higher bioavailability compared to the oral route.[2] The formulation of this compound is critical for ensuring adequate absorption and bioavailability, especially for oral administration, due to the poor water solubility of many coumarins.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lack of efficacy at expected doses. | 1. Poor Bioavailability: The compound may have low oral absorption or rapid metabolism.[4] 2. Inappropriate Dose Range: The selected doses may be too low to elicit a therapeutic effect. 3. Formulation Issues: The compound may not be properly dissolved or suspended, leading to inconsistent dosing. | 1. Consider alternative administration routes like intraperitoneal (IP) injection to bypass first-pass metabolism.[2] Conduct pharmacokinetic (PK) studies to determine the bioavailability of your formulation. 2. Perform a wider dose-response study, including higher doses, while carefully monitoring for toxicity. 3. Optimize the vehicle for administration. For poorly soluble compounds, consider using vehicles such as a suspension in 0.5% carboxymethylcellulose (CMC) or a solution in a solvent like DMSO, followed by dilution in saline or corn oil (ensure final DMSO concentration is low, e.g., <5%). |
| Unexpected Toxicity or Mortality. | 1. Dose Miscalculation: Errors in calculating the dose or preparing the dosing solution. 2. Vehicle Toxicity: The vehicle used to dissolve or suspend the compound may be toxic at the administered volume. 3. Species-Specific Sensitivity: The chosen animal model may be particularly sensitive to the compound. | 1. Double-check all calculations and ensure accurate preparation of the dosing solutions. 2. Run a vehicle control group to assess the toxicity of the vehicle alone. 3. Review literature for any known sensitivities of the specific animal strain. Consider starting with a lower dose range in a pilot study. |
| High variability in experimental results. | 1. Inconsistent Dosing: Inaccurate administration technique or non-homogenous formulation. 2. Biological Variability: Inherent differences between individual animals. 3. Improper Animal Handling: Stress induced by handling can affect physiological responses. | 1. Ensure all personnel are properly trained in the administration technique (e.g., oral gavage). Thoroughly mix the formulation before each administration. 2. Increase the number of animals per group to improve statistical power. 3. Acclimatize animals to the experimental procedures and handle them consistently. |
Data Presentation
Table 1: Summary of In Vivo Dosing of Scopoletin and a this compound-Containing Fraction
| Compound/Fraction | Animal Model | Administration Route | Dose Range | Observed Effect | Reference |
| Scopoletin | Wistar Rats | Oral | 1, 5, 10 mg/kg | Hypolipidemic | [2] |
| Bioactive fraction of Tagetes lucida (containing this compound) | Mice | Oral | 5, 10, 20 mg/kg | Neuroprotective | [1] |
Experimental Protocols
Protocol 1: Dose Escalation Study for Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Select a relevant rodent species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats), aged 6-8 weeks.
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to groups (n=3-5 per group), including a vehicle control group and at least 3-4 dose groups of this compound.
-
Dose Selection: Start with a low dose (e.g., 5 mg/kg) and escalate by a factor of 2-3 for subsequent groups (e.g., 5, 15, 50, 150 mg/kg).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% CMC in water).
-
Administration: Administer a single dose of the compound or vehicle via the desired route (e.g., oral gavage).
-
Monitoring: Observe animals daily for clinical signs of toxicity for at least 7-14 days. Record body weight at least every other day.
-
Endpoint: The MTD is the highest dose that does not cause mortality, significant clinical signs of toxicity, or more than a 10-20% reduction in body weight.
Visualizations
Caption: Workflow for in vivo dose optimization of this compound.
Caption: Troubleshooting guide for common issues in this compound in vivo studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Dose-Response Evaluation of Scopoletin, a Phytochemical, in a High-Fructose High-Fat Diet-Induced Dyslipidemia Model in Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarin - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the anticancer effects of 7-O-Prenylscopoletin and other prenylated coumarins
A detailed guide for researchers and drug development professionals on the cytotoxic and mechanistic properties of selected prenylated coumarins, highlighting the current data landscape and identifying knowledge gaps for future research.
This guide provides a comparative overview of the anticancer effects of several prenylated coumarins, including auraptene, umbelliprenin (B192621), osthole, and herniarin. While the primary focus was to compare these compounds with 7-O-Prenylscopoletin, a comprehensive search of available scientific literature did not yield sufficient quantitative data on the anticancer activities of this compound to facilitate a direct comparison. This notable absence of data underscores a significant area for future research in the field of natural product-based cancer therapeutics.
This document summarizes the existing experimental data for the aforementioned prenylated coumarins, presenting their cytotoxic effects on various cancer cell lines, and delving into their mechanisms of action by illustrating the signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to aid in the design and execution of further comparative studies.
Data Presentation: Cytotoxicity of Prenylated Coumarins
The following tables summarize the 50% inhibitory concentration (IC50) values of auraptene, umbelliprenin, osthole, and herniarin against a range of human cancer cell lines. These values, extracted from various studies, provide a quantitative measure of the cytotoxic potency of each compound. It is important to note that experimental conditions such as incubation time and the specific assay used can influence IC50 values.
Table 1: IC50 Values of Auraptene, Umbelliprenin, and Herniarin against MCF-7 Breast Cancer Cells
| Compound | IC50 (µM) | Incubation Time | Reference |
| Auraptene | 59.7 | 72h | [1] |
| Umbelliprenin | 73.4 | 72h | [1] |
| Herniarin | 207.6 | 72h | [1] |
Table 2: IC50 Values of Umbelliprenin against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| QU-DB | Large Cell Lung Carcinoma | 47 ± 5.3 | Not Specified | [1][2] |
| A549 | Lung Adenocarcinoma | 52 ± 1.97 | Not Specified | [1][2] |
| 4T1 | Breast Cancer | 30.9 ± 3.1 (µg/mL) | 24h | [3][4][5] |
| A172 | Glioblastoma | 51.9 ± 6.7 (µg/mL) | 24h | [3][4][5] |
| CT26 | Colon Carcinoma | 53.2 ± 3.6 (µg/mL) | 48h | [3][4][5] |
| HT29 | Colon Carcinoma | 37.1 ± 1.4 (µg/mL) | 72h | [3][4][5] |
Table 3: IC50 Values of Osthole against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| FaDu | Head and Neck Squamous Cell Carcinoma | 122.35 ± 11.63 | 24h | [6] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 93.36 ± 8.71 | 48h | [6] |
| HeLa | Cervical Cancer | 45.01 ± 3.91 | Not Specified | [6] |
| Me-180 | Cervical Cancer | 88.95 ± 0.13 | Not Specified | [6] |
| A549 | Lung Cancer | 188.5 | Not Specified | [6] |
| MDA-MB-231 | Breast Cancer | 24.2 (µg/mL) | 48h | [6] |
| MDA-MB-231BO | Breast Cancer | 6.8 (µg/mL) | 48h | [6] |
| MCF-7 | Breast Cancer | 123.9 (µg/mL) | 48h | [6] |
Table 4: IC50 Values of Auraptene against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Incubation Time | Reference |
| U87 | Glioblastoma | 108.9 µg/mL | 24h | [7] |
| U87 | Glioblastoma | 79.17 µg/mL | 48h | [7] |
| HeLa | Cervical Cancer | 13.33 µg/mL | 24h | [8] |
| HeLa | Cervical Cancer | 13.87 µg/mL | 48h | [8] |
| Raji | Burkitt's Lymphoma | 18 µM | Not Specified | [9] |
Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments commonly used to assess the anticancer effects of coumarins.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Prenylated coumarin (B35378) compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the prenylated coumarin for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (vehicle-treated) cells and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Prenylated coumarin compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Flow Cytometry
This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
6-well plates
-
Prenylated coumarin compounds
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the compound for the desired time.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can elucidate the effects of compounds on signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and control cells and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Mechanisms of Action
Prenylated coumarins exert their anticancer effects through the modulation of various signaling pathways that are crucial for cancer cell survival, proliferation, and apoptosis. The following diagrams, generated using Graphviz, illustrate the key pathways affected by auraptene, umbelliprenin, and osthole.
Auraptene: Targeting mTOR and AMPK Pathways
Auraptene has been shown to induce apoptosis and cell cycle arrest by inhibiting the mTOR signaling pathway and activating the AMPK pathway. Inhibition of mTOR leads to decreased protein synthesis and cell growth, while AMPK activation promotes catabolic processes and inhibits cell proliferation.
Umbelliprenin: A Multi-Targeted Approach
Umbelliprenin demonstrates a broader mechanism of action, affecting multiple critical cancer-related pathways including Wnt, NF-κB, PI3K/Akt/ERK, and Notch signaling. By targeting these pathways, umbelliprenin can inhibit cell proliferation, angiogenesis, and metastasis while inducing apoptosis.
Osthole: Modulation of PI3K/Akt and MAPK Pathways
Osthole primarily exerts its anticancer effects by modulating the PI3K/Akt and MAPK signaling pathways. Inhibition of the PI3K/Akt pathway and modulation of MAPK signaling can lead to the induction of apoptosis and cell cycle arrest in cancer cells.
Conclusion and Future Directions
This guide consolidates the current understanding of the anticancer properties of several key prenylated coumarins. The compiled data on auraptene, umbelliprenin, osthole, and herniarin highlight their potential as anticancer agents, acting through various mechanisms to induce cancer cell death and inhibit proliferation.
The most significant finding of this comparative review is the striking lack of publicly available quantitative data on the anticancer effects of this compound. This represents a critical knowledge gap and a compelling opportunity for future research. Investigating the cytotoxic and mechanistic properties of this compound, and directly comparing them to other promising prenylated coumarins under standardized experimental conditions, would be a valuable contribution to the field of cancer drug discovery from natural sources. Such studies would not only elucidate the potential of this specific compound but also contribute to a deeper understanding of the structure-activity relationships within the broader class of prenylated coumarins.
References
- 1. Comparative analysis of the cytotoxic effect of 7-prenyloxycoumarin compounds and herniarin on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential anti-cancer activity of 7-O-pentyl quercetin: Efficient, membrane-targeted kinase inhibition and pro-oxidant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cancer preventive activity and mechanisms of prenylated resveratrol and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prenylated Flavonoids with Selective Toxicity against Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scopoletin exerts anticancer effects on human cervical cancer cell lines by triggering apoptosis, cell cycle arrest, inhibition of cell invasion and PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pterostilbene simultaneously induces apoptosis, cell cycle arrest and cyto-protective autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pterostilbene inhibits lung cancer through induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pterostilbene suppresses head and neck cancer cell proliferation via induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 7-O-Prenylscopoletin's Potential Anti-inflammatory Effects in Animal Models
A guide for researchers and drug development professionals on the prospective in vivo anti-inflammatory activity of 7-O-Prenylscopoletin, benchmarked against established coumarin (B35378) derivatives and non-steroidal anti-inflammatory drugs (NSAIDs).
While direct in vivo studies on the anti-inflammatory properties of this compound are not yet available in published literature, the broader class of prenylated coumarins has demonstrated significant anti-inflammatory potential. This guide provides a comparative framework for researchers, leveraging data from closely related coumarins, namely Esculin (B1671248) and Imperatorin, and standard anti-inflammatory agents, Indomethacin and Dexamethasone. The information presented is based on established animal models of acute inflammation: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation.
Performance Comparison in Preclinical Animal Models
The following tables summarize the anti-inflammatory efficacy of selected coumarins and standard drugs in two widely used animal models. These models are instrumental in assessing the potential of novel compounds to mitigate inflammatory responses.
Table 1: Efficacy in Carrageenan-Induced Paw Edema Model
| Compound | Animal Model | Dosage | Route of Administration | Key Findings |
| Esculin | Rat | 5, 10, 20 mg/kg | Oral | Dose-dependently attenuated paw edema.[1][2][3] |
| Imperatorin | Mouse | 15, 30, 60 mg/kg | Oral | Significantly inhibited ear edema in a dose-dependent manner.[4] |
| Indomethacin | Rat | 5 mg/kg | Intraperitoneal | Significantly inhibited paw edema.[5] |
| Dexamethasone | Rat | 1 mg/kg | Oral | Significantly reduced paw edema at all time-points.[6] |
Table 2: Efficacy in LPS-Induced Inflammation Model
| Compound | Animal Model | Dosage | Route of Administration | Key Findings |
| Esculin | Mouse | 25, 50, 100 mg/kg | - | Reduced levels of TNF-α and IL-6.[7] |
| Imperatorin | Mouse | 55.5, 111, 222 µM | - | Significantly reduced levels of TNF-α, IL-6, and IL-1β.[4] |
| Indomethacin | Mouse | 15 mg/kg | Intraperitoneal | Augmented LPS-induced Nos2 mRNA and iNOS protein expression.[8] |
| Dexamethasone | Mouse | 2 mg/kg | Intraperitoneal | No direct data on TNF-α/IL-6 reduction in this specific search. |
Experimental Protocols
Detailed methodologies for the key animal models are provided below to facilitate the design and replication of studies for evaluating this compound.
Carrageenan-Induced Paw Edema
This widely used model assesses acute inflammation.[9][10][11][12]
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.[5][6]
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound (e.g., this compound), a reference drug (e.g., Indomethacin), or vehicle is administered orally or intraperitoneally.
-
After a specific period (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw.[10]
-
Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[5]
-
The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
-
At the end of the experiment, paw tissue can be collected for analysis of inflammatory markers such as TNF-α, IL-6, and myeloperoxidase (MPO) activity.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to evaluate the effects of compounds on systemic inflammation and cytokine production.[8][13]
Animals: Male BALB/c or C57BL/6 mice (20-25g) are commonly used.[8]
Procedure:
-
Animals are acclimatized for at least one week.
-
The test compound, a reference drug, or vehicle is administered to the animals.
-
After a pre-treatment period (e.g., 1 hour), animals are injected intraperitoneally with LPS (e.g., 0.5 - 5 mg/kg).[8][13]
-
At a designated time point after LPS injection (e.g., 2-6 hours), blood is collected via cardiac puncture for serum cytokine analysis (TNF-α, IL-6).
-
Tissues such as the liver and lungs can be harvested for histopathological examination and measurement of inflammatory markers.
Signaling Pathways and Mechanisms of Action
Coumarins often exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The diagrams below illustrate the putative mechanisms based on studies of related compounds.
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Caption: Workflow for LPS-Induced Systemic Inflammation Model.
Caption: Putative Anti-inflammatory Signaling Pathways of Coumarins.
Based on the available evidence from related coumarin compounds, it is plausible that this compound will exhibit anti-inflammatory activity in vivo.[1][4][7] The primary mechanism is likely to involve the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6, through the inhibition of the NF-κB and MAPK signaling pathways.[1][7][14][15] The provided experimental protocols and comparative data offer a robust starting point for the preclinical validation of this compound as a potential anti-inflammatory therapeutic agent. Further investigation is warranted to confirm these hypotheses and to fully elucidate the compound's specific mechanisms of action.
References
- 1. Esculin exhibited anti-inflammatory activities in vivo and regulated TNF-α and IL-6 production in LPS-stimulated mouse peritoneal macrophages in vitro through MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Imperatorin possesses notable anti-inflammatory activity in vitro and in vivo through inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan-induced paw oedema [bio-protocol.org]
- 7. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indomethacin augments lipopolysaccharide-induced expression of inflammatory molecules in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 12. inotiv.com [inotiv.com]
- 13. Item - LPS-induced systemic inflammation of indomethacin-released mice. - Public Library of Science - Figshare [plos.figshare.com]
- 14. Imperatorin inhibits mitogen-activated protein kinase and nuclear factor kappa-B signaling pathways and alleviates neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imperatorin reduces the inflammatory response of atherosclerosis by regulating MAPKs signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and UPLC-MS Methods for the Quantification of 7-O-Prenylscopoletin
In the analytical landscape of natural product research and drug development, the precise and accurate quantification of bioactive compounds is paramount. 7-O-Prenylscopoletin, a coumarin (B35378) derivative, has garnered significant interest for its potential therapeutic properties. High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are two of the most powerful and widely employed analytical techniques for the quantification of such compounds.
This guide provides a comprehensive cross-validation comparison of these two methods for the analysis of this compound. It is designed for researchers, scientists, and drug development professionals to facilitate an informed decision on method selection, transfer, and implementation, ensuring data integrity and consistency. While HPLC is a robust and widely accessible technique, UPLC-MS offers superior sensitivity and specificity.[1]
Cross-Validation of Analytical Methods
Cross-validation is a critical process in analytical laboratories to ensure that a new or alternative method produces results that are equivalent to an existing, validated method.[2][3] This is essential when transferring methods between laboratories or when upgrading instrumentation, for instance, from HPLC to UPLC systems. The objective is to demonstrate that any differences in the results are within acceptable limits, thereby ensuring the interchangeability of the methods without compromising the quality and reliability of the data.[2][3]
The cross-validation process typically involves analyzing the same set of samples, covering the analytical range, with both methods and comparing the outcomes based on key validation parameters.[1][3]
References
A Comparative Analysis of 7-O-Prenylscopoletin and Synthetic Coumarin Analogs in Anticancer and Anti-inflammatory Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the naturally occurring coumarin (B35378), 7-O-Prenylscopoletin, and a selection of synthetic coumarin analogs. The focus is on their respective performance in anticancer and anti-inflammatory assays, supported by experimental data from various studies. This document aims to be a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction to Coumarins
Coumarins are a class of benzopyrone compounds ubiquitously found in plants and are known for their diverse pharmacological properties.[1] The coumarin scaffold has proven to be a valuable template in medicinal chemistry, leading to the synthesis of numerous derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, anticoagulant, and antimicrobial effects.[1][2] this compound is a naturally occurring prenylated coumarin, a class of compounds that has garnered significant interest for its potential therapeutic applications. This guide will compare its biological activities with those of several synthetic coumarin analogs.
Comparative Analysis of Anticancer Activity
The anticancer potential of coumarins has been extensively studied, with many derivatives demonstrating significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[1][3]
Data Presentation: In Vitro Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its close analogs, alongside a selection of synthetic coumarin derivatives, against various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound Category | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Natural Coumarin & Analogs | Scopoletin | HeLa (Cervical Cancer) | 7.5 - 25 | |
| Auraptene (7-Geranyloxycoumarin) | MCF-7 (Breast Cancer) | 59.7 | ||
| Umbelliprenin | MCF-7 (Breast Cancer) | 73.4 | ||
| Osthole | MDA-MB-231 (Breast Cancer) | 24.2 (µg/mL) | ||
| Osthole | MCF-7 (Breast Cancer) | 123.9 (µg/mL) | ||
| Osthole | A549 (Lung Cancer) | 46.2 | ||
| Synthetic Coumarin Analogs | 7,8-dihydroxy-4-(3'-hydroxy-4'-methoxyphenyl)coumarin (6a) | MDA-MB-468 (Breast Cancer) | 0.64 | |
| 7,8-dihydroxy-4-(3',4'-dihydroxyphenyl)coumarin (6b) | MDA-MB-468 (Breast Cancer) | 0.69 | ||
| Thiazolylpyrazolyl coumarin (7a) | MCF-7 (Breast Cancer) | 5.41 | ||
| 4-Arylcoumarin derivative (RY1) | MCF-7 (Breast Cancer) | Not specified, but showed greatest inhibitory influence | ||
| 7-Aza-coumarine-3-carboxamide (7h) | HuTu 80 (Duodenal Cancer) | 2.9 - 5.5 | ||
| 4-hydroxy-7-methylcoumarin derivative | MCF-7 (Breast Cancer) | 0.003 | ||
| Coumarin-chalcone derivative (22) | MCF-7 (Breast Cancer) | 9.62 (µg/mL) |
Note: Direct comparative studies of this compound with a wide range of synthetic analogs under identical experimental conditions are limited. The data presented is a compilation from various sources to provide a broad overview.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, synthetic analogs) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Comparative Analysis of Anti-inflammatory Activity
Coumarins have demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators and enzymes. Natural coumarins and their synthetic derivatives are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, as well as the production of nitric oxide (NO) and pro-inflammatory cytokines.
Data Presentation: In Vitro Anti-inflammatory Activity
The following table summarizes the anti-inflammatory activities of coumarin derivatives. Due to the limited availability of direct IC50 values for this compound in anti-inflammatory assays, data for related natural coumarins and representative synthetic analogs are presented.
| Compound Category | Compound | Assay | Target/Marker | Activity | Reference | |---|---|---|---|---| | Natural Coumarin & Analogs | Auraptene | Croton oil ear test (mice) | Edema reduction | 50% edema reduction at 1 µmol/cm² | | | | Collinin (8-methoxy-7-geranyloxycoumarin) | Croton oil ear test (mice) | Edema reduction | 50% edema reduction at 1 µmol/cm² | | | | Coumarin-sulfonamide derivative (3a) | Carrageenan-induced paw edema (rats) | Edema reduction | 29.2% inhibition after 1h | | | Synthetic Coumarin Analogs | Coumarin-based analog (14b) | LPS-induced macrophages | TNF-α production | EC50 = 5.32 µM | | | | Coumarin-sulfonamide chalcone (B49325) (3b) | Protein denaturation assay | % Inhibition | >80% | | | | Coumarin-sulfonamide chalcone (3e) | Protein denaturation assay | % Inhibition | >80% | |
Experimental Protocol: Nitric Oxide (NO) Inhibitory Assay
The Griess assay is a common method to quantify nitric oxide production by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants. This assay is widely used to screen for the anti-inflammatory potential of compounds.
Principle: In this assay, nitrite reacts with the Griess reagent to form a colored azo compound, the absorbance of which can be measured spectrophotometrically. The intensity of the color is proportional to the nitrite concentration.
Procedure:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 24-well plate.
-
Stimulation and Treatment: Stimulate the macrophages with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production. Concurrently, treat the cells with different concentrations of the test compounds.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of nitric oxide inhibition by the test compounds.
Signaling Pathways
Coumarins exert their biological effects by modulating various cellular signaling pathways. In cancer, they can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In inflammation, they often target the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.
Conclusion
This comparative analysis highlights the significant potential of both natural and synthetic coumarins as therapeutic agents. While this compound and its close natural analogs demonstrate promising anticancer and anti-inflammatory activities, the vast chemical space of synthetic coumarin derivatives offers opportunities for the development of highly potent and selective drug candidates. The data presented herein underscores the importance of the coumarin scaffold in modern drug discovery and provides a valuable starting point for further research and development in this area. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these compounds.
References
- 1. A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities | Bentham Science [benthamscience.com]
- 3. Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Scopoletin's Anti-inflammatory Efficacy Against Established Drugs
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory agents, natural compounds are a promising frontier. This guide provides a comparative overview of the efficacy of scopoletin (B1681571), a coumarin (B35378) found in various plants, against established anti-inflammatory drugs. Due to a lack of available data for 7-O-Prenylscopoletin, this guide will focus on its parent compound, scopoletin, as a representative molecule. The information presented herein is a synthesis of preclinical data designed to inform further research and development.
Executive Summary
Scopoletin has demonstrated significant anti-inflammatory properties in both in vivo and in vitro models. Its primary mechanism of action appears to be the suppression of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as key enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This is achieved, at least in part, through the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. In preclinical models, scopoletin exhibits comparable efficacy to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) in reducing acute inflammation.
Quantitative Data Comparison
The following tables summarize the comparative efficacy of scopoletin and the established anti-inflammatory drug, indomethacin, in preclinical models.
Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Mice)
| Treatment Group | Dose (mg/kg, i.p.) | MPO Activity (% of Control) | MDA Levels (% of Control) |
| Control (Carrageenan) | - | 100% | 100% |
| Scopoletin | 100 | Significantly Reduced | Significantly Reduced |
| Scopoletin | 200 | Significantly Reduced | Significantly Reduced |
| Indomethacin | 10 | Significantly Reduced | Significantly Reduced |
MPO (Myeloperoxidase) is an indicator of neutrophil infiltration, and MDA (Malondialdehyde) is a marker of lipid peroxidation and oxidative stress.
Table 2: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | Target | Inhibition/Reduction |
| Scopoletin | 1-50 µg/mL | PGE2 Release | Concentration-dependent |
| Scopoletin | 1-50 µg/mL | TNF-α Release | Concentration-dependent[1] |
| Scopoletin | 1-50 µg/mL | IL-1β Release | Concentration-dependent[1] |
| Scopoletin | 1-50 µg/mL | IL-6 Release | Concentration-dependent[1] |
| Scopoletin | 1-50 µg/mL | COX-2 Expression | Concentration-dependent |
| Indomethacin | 0.4-16 µg/mL | PGE2 Production | Abrogated at all concentrations |
| Indomethacin | 16 µg/mL | IL-6 Production | Reduced[2] |
| Indomethacin | 16 µg/mL | IL-1β Production | Reduced[2] |
Mechanism of Action: Signaling Pathways
Established NSAIDs like indomethacin primarily exert their anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.
Scopoletin, on the other hand, appears to modulate multiple signaling pathways involved in the inflammatory response. Evidence suggests that scopoletin can inhibit the activation of NF-κB and the phosphorylation of p38 MAPK, key pathways in the expression of pro-inflammatory genes.
Experimental Protocols
In Vivo: Carrageenan-Induced Paw Edema
This widely used animal model assesses the acute anti-inflammatory activity of a compound.
-
Animals: Male ICR mice (or similar strain) are used.
-
Procedure:
-
Animals are divided into control, standard drug (e.g., indomethacin), and test compound (scopoletin) groups.
-
The test compound or standard drug is administered intraperitoneally (i.p.) 30 minutes prior to the induction of inflammation.
-
Acute inflammation is induced by a subplantar injection of 1% carrageenan solution into the right hind paw of the mice.
-
Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage of inhibition of edema is calculated for the treated groups relative to the control group.
-
-
Biochemical Analysis: At the end of the experiment, paw tissue can be homogenized to measure myeloperoxidase (MPO) activity (as an index of neutrophil infiltration) and malondialdehyde (MDA) levels (as a marker of lipid peroxidation).
In Vitro: Inhibition of Inflammatory Mediators in Macrophages
This assay evaluates the direct effect of a compound on inflammatory cells.
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Procedure:
-
Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound (scopoletin) or a standard drug (e.g., indomethacin) for a specific period (e.g., 1 hour).
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Prostaglandin E2 (PGE2): PGE2 levels in the supernatant are measured by ELISA.
-
-
Western Blot Analysis: Cell lysates can be used to determine the protein expression levels of key inflammatory enzymes like iNOS and COX-2, as well as the phosphorylation status of signaling proteins like p65 (NF-κB) and p38 MAPK.
Conclusion
The available preclinical data suggests that scopoletin is a promising natural compound with potent anti-inflammatory properties. Its mechanism of action, involving the modulation of NF-κB and MAPK signaling pathways, offers a potential advantage over traditional NSAIDs by targeting multiple inflammatory cascades. The in vivo data from the carrageenan-induced paw edema model indicates a comparable efficacy to indomethacin in reducing acute inflammation. Further research, including direct comparative studies with a broader range of established anti-inflammatory drugs and comprehensive toxicological profiling, is warranted to fully elucidate the therapeutic potential of scopoletin and its derivatives like this compound. These findings should encourage further investigation into this class of compounds for the development of novel anti-inflammatory therapies.
References
Validating the Neuroprotective Mechanism of 7-O-Prenylscopoletin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective potential of 7-O-Prenylscopoletin against established alternative agents, Edaravone and Resveratrol. Due to the limited availability of direct experimental data for this compound, data from its parent compound, Scopoletin, is utilized as a proxy to infer its mechanistic actions. This guide presents quantitative data from in vitro studies, detailed experimental protocols, and visual representations of the key signaling pathways implicated in its neuroprotective effects.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the quantitative data on the neuroprotective and antioxidant activities of Scopoletin (as a proxy for this compound), Edaravone, and Resveratrol.
| Compound | Assay | Cell Line | Challenge | Concentration | Result |
| Scopoletin | MTT Assay | PC12 | H₂O₂ | 40 µM | 73% protection against cytotoxicity[1] |
| Edaravone | Neurite Length Assay | miMNs | H₂O₂ (25 µM) | Not specified | Alleviated neurite damage (only 26% reduction vs. 93% in control)[2] |
| Edaravone | Cell Viability | Cultured bovine aortic endothelial cells | 15-HPETE (30 µM) | 1 µM | 57% inhibition of cell death[3] |
| Resveratrol | Not specified | Not specified | Ischemia-reperfusion | 30 mg/kg (in vivo) | Significant reduction in infarct size and improved neurological scores[4] |
Table 1: Comparison of Neuroprotective Activity. This table compares the ability of Scopoletin, Edaravone, and Resveratrol to protect neuronal cells from various insults.
| Compound | Assay | IC₅₀ Value |
| Scopoletin | Acetylcholinesterase (AChE) Inhibition | 5.34 µM[1] |
| Scopoletin | Butyrylcholinesterase (BuChE) Inhibition | 9.11 µM |
| Edaravone | Lipid Peroxidation Inhibition (rat brain homogenate) | 15.3 µM |
| Resveratrol | Superoxide Anion Scavenging (rat forebrain mitochondria) | EC₅₀: 0.39 ± 0.15 nM and 23.1 ± 6.4 µM |
| Esculetin (Coumarin) | Mitochondrial ROS Generation | 0.57 µM |
Table 2: Comparison of Antioxidant and Enzyme Inhibitory Activity. This table highlights the antioxidant capacity and enzyme inhibition potential of Scopoletin and other relevant compounds.
Postulated Neuroprotective Mechanism of this compound
Based on studies of related coumarin (B35378) compounds, the neuroprotective mechanism of this compound is likely multifaceted, involving the modulation of key signaling pathways that regulate cellular survival, apoptosis, and antioxidant defense. The PI3K/Akt and MAPK/ERK pathways are central to these processes.
Signaling Pathway Diagrams
Caption: PI3K/Akt Signaling Pathway Activation.
References
A Comparative Analysis of the Antioxidant Potential of Scopoletin, a Proxy for 7-O-Prenylscopoletin
The addition of a prenyl group to a molecule can significantly alter its biological activity, including its antioxidant potential. While direct data on 7-O-Prenylscopoletin is scarce, this guide will delve into the known antioxidant properties of its parent compound, scopoletin (B1681571). The influence of O-prenylation on the antioxidant capacity of similar phenolic compounds will also be discussed to provide a theoretical framework for the potential activity of this compound.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of a compound is typically evaluated using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance required to inhibit a specific biological or chemical process by 50%. A lower IC50 value indicates greater antioxidant potency.
The following table summarizes the available quantitative data for scopoletin and compares it with standard antioxidant compounds. It is important to note that experimental conditions can influence these values.
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging EC50 (µM) | FRAP Value (µM) | Reference Compound(s) |
| Scopoletin | 191.51 ± 0.01 | 5.62 ± 0.03 | 254.99 ± 0.64 | α-Tocopherol, Quercetin, Ascorbic Acid |
| α-Tocopherol | - | - | - | Scopoletin |
| Quercetin | - | - | Significantly higher than Scopoletin | Scopoletin |
| Ascorbic Acid | - | Significantly lower than Scopoletin | Significantly higher than Scopoletin | Scopoletin |
Note: Direct comparative IC50 values for α-Tocopherol, Quercetin, and Ascorbic Acid under the exact same experimental conditions as the cited scopoletin studies were not consistently available. The table indicates their relative performance as reported in the comparative studies. For instance, at a concentration of 45 µg/ml, scopoletin showed 63.79% DPPH radical scavenging activity, while α-Tocopherol showed 84.54% activity[1].
Experimental Protocols
To ensure the reproducibility and accurate interpretation of antioxidant capacity data, detailed experimental methodologies are crucial. The following are outlines of the standard protocols for the DPPH, ABTS, and FRAP assays frequently used to evaluate the antioxidant potential of compounds like scopoletin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
A stock solution of DPPH is prepared in methanol.
-
Various concentrations of the test compound (e.g., scopoletin) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control sample (DPPH solution without the test compound) is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The absorbance is measured after a specific incubation time (e.g., 6 minutes).
-
The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
The EC50 (half-maximal effective concentration) value is then determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is then measured spectrophotometrically.
Protocol:
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
The FRAP reagent is pre-warmed to 37°C.
-
A small volume of the test compound is mixed with the FRAP reagent.
-
The absorbance of the reaction mixture is measured at a specific wavelength (e.g., 593 nm) after a set incubation time (e.g., 4 minutes).
-
A standard curve is generated using a known antioxidant, such as FeSO₄ or Trolox.
-
The antioxidant capacity of the sample is expressed as an equivalent concentration of the standard.
Visualizing Mechanisms and Workflows
Antioxidant Mechanism of Scopoletin
Scopoletin is believed to exert its antioxidant effects through two primary mechanisms: direct scavenging of free radicals and modulation of endogenous antioxidant defense systems. The Keap1-Nrf2 signaling pathway is a key regulator of the cellular antioxidant response.[2][3][4][5] Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes. Studies have shown that scopoletin can enhance the expression of Nrf2 and downstream antioxidant enzymes.
Caption: Scopoletin's dual antioxidant mechanism.
General Workflow of In Vitro Antioxidant Assays
The in vitro assays described above follow a similar fundamental workflow, which involves the reaction of a test compound with a colored radical or metal complex and the subsequent measurement of the color change.
Caption: General workflow of in vitro antioxidant assays.
Discussion and Future Directions
The available data indicates that scopoletin possesses notable antioxidant properties, acting through both direct radical scavenging and the modulation of cellular antioxidant pathways. Its performance in various in vitro assays, while not always surpassing that of standard antioxidants like ascorbic acid, demonstrates its potential as a valuable antioxidant compound.
The critical question for researchers is how the 7-O-prenyl group in this compound might affect this activity. Prenylation can have a dual effect on the antioxidant capacity of phenolic compounds. The addition of a lipophilic prenyl chain can enhance the compound's affinity for lipid membranes, potentially increasing its efficacy in protecting against lipid peroxidation. However, the substitution of the 7-hydroxyl group, which is a key site for hydrogen donation in radical scavenging, could potentially reduce its direct antioxidant activity. Further experimental studies are imperative to elucidate the precise antioxidant potential of this compound and to compare it directly with its parent compound, scopoletin, and other standard antioxidants.
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 5. researchgate.net [researchgate.net]
Benchmarking 7-O-Prenylscopoletin's Cytotoxicity Against Known Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of 7-O-Prenylscopoletin (also known as Auraptene) against well-established anticancer agents: Doxorubicin, Paclitaxel, and Cisplatin. The information is compiled from various preclinical studies to offer a comprehensive overview supported by experimental data.
Executive Summary
This compound, a natural coumarin, has demonstrated notable cytotoxic effects against a range of cancer cell lines. Its primary mechanism of action appears to be the induction of apoptosis through the modulation of key signaling pathways, including the Bcl-2 family of proteins and caspase activation. While direct comparative studies are limited, the available data suggests that its potency, as measured by IC50 values, varies depending on the cancer cell type and exposure duration. This guide presents a side-by-side look at its cytotoxic profile with that of Doxorubicin, Paclitaxel, and Cisplatin, highlighting the need for further standardized comparative investigations.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and the comparator anticancer agents across various human cancer cell lines.
Disclaimer: The IC50 values presented below are compiled from a variety of studies. Direct comparison should be approached with caution as experimental conditions such as the specific cell line clone, assay method (e.g., MTT, SRB), and exposure time can significantly influence the results.
Table 1: Cytotoxicity of this compound (Auraptene)
| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| MCF-7 | Breast Adenocarcinoma | 59.7 | 48 |
| MCF-7 | Breast Adenocarcinoma | 36 | 48 |
| MCF-7 | Breast Adenocarcinoma | 21.66 | 72 |
| U87 | Glioblastoma | ~47.5 (108.9 µg/mL) | 24 |
| U87 | Glioblastoma | ~34.5 (79.17 µg/mL) | 48 |
| A549 | Lung Carcinoma | 77.2 | Not Specified |
| SW480 | Colorectal Adenocarcinoma | 157.3 | Not Specified |
| K562 | Chronic Myelogenous Leukemia | 105.3 | Not Specified |
| HeLa | Cervical Adenocarcinoma | ~5.8 (13.33 µg/mL) | 24 |
| HeLa | Cervical Adenocarcinoma | ~6.0 (13.87 µg/mL) | 48 |
| PC3 | Prostate Adenocarcinoma | Not specified, but effective | Not Specified |
| DU145 | Prostate Adenocarcinoma | Not specified, but effective | Not Specified |
Table 2: Cytotoxicity of Doxorubicin
| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| MCF-7 | Breast Adenocarcinoma | 0.1 - 2.5 | Not Specified |
| A549 | Lung Carcinoma | > 20 | Not Specified |
| HeLa | Cervical Adenocarcinoma | 0.34 - 2.9 | Not Specified |
| HepG2 | Hepatocellular Carcinoma | 12.18 | Not Specified |
| UMUC-3 | Bladder Carcinoma | 5.15 | Not Specified |
Table 3: Cytotoxicity of Paclitaxel
| Cancer Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |
| Ovarian Carcinoma Cell Lines (Panel) | Ovarian Carcinoma | 0.4 - 3.4 | Not Specified |
| Human Tumor Cell Lines (Panel) | Various | 2.5 - 7.5 | 24 |
Table 4: Cytotoxicity of Cisplatin
| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| Ovarian Carcinoma Cell Lines (Panel) | Ovarian Carcinoma | ~0.3 - 1.35 (0.1 - 0.45 µg/mL) | Not Specified |
| A549 | Lung Carcinoma | Not specified, but used as control | Not Specified |
Experimental Protocols
Detailed methodologies for common cytotoxicity assays are provided below. These protocols are generalized and may require optimization for specific cell lines and compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control vehicle. Incubate for the desired exposure period (e.g., 24, 48, 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value from the dose-response curve.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Cell Fixation: After treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates multiple times with water to remove the TCA.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add a basic solution (e.g., 10 mM Tris base) to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the desired incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture (substrate, cofactor, and dye).
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a detergent).
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assays
Caption: Generalized workflow for in vitro cytotoxicity assays.
Signaling Pathways
Safety Operating Guide
Proper Disposal of 7-O-Prenylscopoletin: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical compounds like 7-O-Prenylscopoletin are critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, based on established protocols for its parent compound, coumarin.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This includes:
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: A laboratory coat and other protective clothing to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to the following procedural steps is crucial for safe and compliant disposal.
1. Waste Identification and Segregation:
-
Pure, unused this compound and any materials heavily contaminated with it (e.g., weighing papers, gloves, pipette tips) must be classified as hazardous waste.
-
This waste should be segregated from other laboratory waste streams to prevent cross-contamination and ensure proper handling.
2. Waste Collection and Containment:
-
Collect all this compound waste in a designated, leak-proof, and sealable container.
-
The container must be clearly and accurately labeled as "Hazardous Waste" and include the chemical name "this compound".
3. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
It is important to consult your institution's Environmental Health and Safety (EHS) department for specific storage guidelines.
4. Final Disposal:
-
The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination and is likely a violation of regulations.
-
Always consult with and follow the specific disposal protocols established by your institution's EHS department, as they will be aligned with local, state, and federal regulations.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below summarizes key information for the parent compound, coumarin, which is relevant for risk assessment and handling.
| Property | Value | Reference |
| UN Number | 2811 | |
| UN Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. | |
| Hazard Class | 6.1 (Toxic) | |
| Glove Material | NBR (Nitrile rubber) | |
| Glove Thickness | >0.11 mm | |
| Glove Breakthrough Time | >480 minutes |
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound beyond the segregation, containment, and professional disposal outlined above. Chemical neutralization or other deactivation methods are not recommended without specific, validated protocols, as incomplete reactions could produce other hazardous byproducts. The primary and accepted protocol is collection and disposal via a certified hazardous waste management service.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 7-O-Prenylscopoletin
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 7-O-Prenylscopoletin. It includes operational and disposal plans with procedural, step-by-step guidance.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards for hazardous compounds.[1][2][3][4][5]
| Protection Type | Recommended PPE | Key Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or Goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Face Protection | Face shield | Recommended in addition to safety glasses or goggles, especially when there is a significant risk of splashing. |
| Body Protection | Laboratory coat | A flame-resistant lab coat, fully buttoned, should be worn to protect skin and clothing. |
| Respiratory Protection | Chemical fume hood or Respirator | All handling of solid or volatile forms of this compound should be conducted in a certified chemical fume hood to prevent inhalation. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing risks during the handling of this compound.
Experimental Workflow:
-
Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Have all necessary materials and equipment within reach to avoid leaving the designated work area.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the compound.
-
Weighing and Transfer: Carefully weigh the solid compound within the fume hood. Use a spatula for transfers and avoid creating dust.
-
Dissolution: When preparing solutions, slowly add the solvent to the compound to prevent splashing. This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[6]
-
Experimental Procedures: Conduct all experimental steps within the fume hood. Keep containers covered when not in use.
-
Post-Handling: After handling the compound, decontaminate the work area. Remove PPE carefully, avoiding contact with contaminated surfaces, and wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.[7][8][9][10][11]
| Waste Type | Disposal Protocol |
| Solid Waste | Contaminated items such as gloves, weigh paper, and pipette tips should be collected in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain. |
| Empty Containers | Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
| Final Disposal | All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor. |
Visual Guides
The following diagrams provide a visual representation of the key safety and handling workflows.
Caption: Step-by-step safe handling workflow for this compound.
Caption: Workflow for the proper disposal of chemical waste.
References
- 1. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 2. epa.gov [epa.gov]
- 3. 7. Element IV: Personal Protective Equipment | ATrain Education [atrainceu.com]
- 4. saferoutcomes.com.au [saferoutcomes.com.au]
- 5. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 6. This compound | CAS:13544-37-1 | Manufacturer ChemFaces [chemfaces.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. nems.nih.gov [nems.nih.gov]
- 9. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 10. benchchem.com [benchchem.com]
- 11. hwhenvironmental.com [hwhenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
